N-Benzoylanthranilate
Description
Properties
CAS No. |
579-93-1 |
|---|---|
Molecular Formula |
C14H10NO3- |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-benzamidobenzoate |
InChI |
InChI=1S/C14H11NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/p-1 |
InChI Key |
WXVLIIDDWFGYCV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O |
Other CAS No. |
579-93-1 |
physical_description |
White solid; fruity aroma |
Pictograms |
Irritant |
sequence |
X |
solubility |
Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: N-Benzoylanthranilate and its Derivatives in Drug Development
This technical guide provides an in-depth overview of N-Benzoylanthranilate, its corresponding acid form N-Benzoylanthranilic acid, and their relevance in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.
Chemical Identification and Properties
This compound is the conjugate base of N-Benzoylanthranilic acid. The CAS number is often used interchangeably for both the acid and its salt.
| Identifier | Value | Reference |
| Compound Name | This compound | |
| Synonyms | 2-benzamidobenzoate, N-bezoylanthranilate | PubChem |
| IUPAC Name | 2-benzamidobenzoate | PubChem |
| CAS Number | 579-93-1 | PubChem |
| Molecular Formula | C₁₄H₁₀NO₃⁻ | PubChem |
| Molecular Weight | 240.23 g/mol | PubChem |
The properties of the conjugate acid, N-Benzoylanthranilic acid, are crucial for its handling and application in research.
| Property | Value | Reference |
| Compound Name | N-Benzoylanthranilic acid | |
| Synonyms | 2-(Benzoylamino)benzoic acid, 2-benzamidobenzoic acid | PubChem |
| IUPAC Name | 2-(benzoylamino)benzoic acid | PubChem |
| Molecular Formula | C₁₄H₁₁NO₃ | PubChem |
| Molecular Weight | 241.24 g/mol | PubChem |
| Melting Point | 183 °C | PubChem |
| Boiling Point | 341-342 °C | PubChem |
| Solubility | Slightly soluble in water, soluble in ethanol. | PubChem |
| Appearance | White solid with a fruity aroma. | Joint FAO/WHO Expert Committee on Food Additives (JECFA) |
Biological Activity and Therapeutic Potential
Derivatives of N-Benzoylanthranilic acid have emerged as significant molecules in drug discovery, primarily as inhibitors of aldo-keto reductase (AKR) enzymes, with a particular selectivity for the AKR1C3 isoform.[1][2]
AKR1C3 is a key enzyme involved in the biosynthesis of steroid hormones and the metabolism of prostaglandins.[1] Its inhibition is a therapeutic strategy for various conditions, including hormone-dependent cancers like prostate and breast cancer, as well as other malignancies.
The inhibitory activity of several N-Benzoyl anthranilic acid derivatives against AKR1C isoforms has been quantified, with some compounds showing high selectivity for AKR1C3.[1]
| Compound | IC₅₀ on AKR1C1 (μM) | IC₅₀ on AKR1C2 (μM) | IC₅₀ on AKR1C3 (μM) |
| Derivative 9 | > 50 | > 50 | 2.5 |
| Derivative 10 | > 50 | > 50 | 0.31 |
| Derivative 11 | > 50 | > 50 | 1.3 |
| Derivative 12 | > 50 | > 50 | 0.88 |
| Derivative 13 | > 50 | > 50 | 0.35 |
Data extracted from a study on N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3.[1]
Experimental Protocols
Synthesis of N-Benzoylanthranilic Acid
A standard method for the synthesis of N-Benzoylanthranilic acid involves the acylation of anthranilic acid with benzoyl chloride.
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
10% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Diethyl ether
-
Distilled water
Procedure:
-
Dissolve a specific molar equivalent of anthranilic acid in a 10% sodium hydroxide solution in a flask, and cool the mixture in an ice bath.
-
Slowly add a slight molar excess of benzoyl chloride to the stirred solution.
-
Continue stirring the mixture for approximately one hour, allowing it to come to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted benzoyl chloride and other non-polar impurities.
-
Collect the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate is formed.
-
Filter the precipitate, wash it with cold distilled water, and then dry it.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol-water, to obtain pure N-Benzoylanthranilic acid.
Aldo-Keto Reductase (AKR1C3) Inhibition Assay
This protocol outlines the methodology for assessing the inhibitory activity of this compound derivatives on the AKR1C3 enzyme.[1]
Materials:
-
Recombinant human AKR1C3 enzyme
-
Phosphate buffer (100 mM, pH 9.0)
-
Triton X-114 (0.005%)
-
DMSO (as a co-solvent)
-
Substrate (e.g., a suitable ketone or aldehyde)
-
NAD⁺ (2.3 mM)
-
This compound derivatives (test compounds)
Procedure:
-
Prepare a reaction mixture in a 300 µL volume containing 100 mM phosphate buffer (pH 9.0), 0.005% Triton X-114, and 5% DMSO.
-
Add the AKR1C3 enzyme to a final concentration of 1.5 µM.
-
Add the substrate at a concentration less than its Michaelis constant (Kₘ), for instance, 100 µM.
-
Introduce the test compounds at the desired screening concentration (e.g., 10 µM).
-
Initiate the reaction by adding NAD⁺ to a final concentration of 2.3 mM.
-
Monitor the reaction progress by measuring the change in absorbance at 340 nm, which corresponds to the formation of NADH.
-
For compounds showing significant inhibition (e.g., >30%), determine the IC₅₀ values by performing the assay with a range of inhibitor concentrations.
Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of N-Benzoylanthranilic acid.
Caption: A flowchart of the synthesis and purification process for N-Benzoylanthranilic acid.
Signaling Pathway Inhibition
This diagram depicts the inhibitory action of this compound derivatives on the AKR1C3 enzyme within a biological pathway.
Caption: The inhibitory effect of this compound derivatives on the AKR1C3-mediated metabolic pathway.
References
A Comprehensive Technical Guide to the Synthesis of N-Benzoylanthranilate from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis of N-Benzoylanthranilate, also known as N-Benzoylanthranilic acid, from its precursor, anthranilic acid. N-Benzoylanthranilic acid and its derivatives are important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds.[1][2] The primary method for this synthesis is the Schotten-Baumann reaction, a reliable and widely used method for the acylation of amines.[3][4]
Reaction Overview and Mechanism
The synthesis of N-Benzoylanthranilic acid is achieved through the benzoylation of the amino group of anthranilic acid using benzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic environment.[3][5] The base, commonly sodium hydroxide, serves two critical roles: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction and promotes the formation of the amide product.[5]
The mechanism proceeds in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the anthranilic acid's amino group attacks the electrophilic carbonyl carbon of the benzoyl chloride.[6]
-
Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Deprotonation and Rearrangement: The hydroxide ion (OH⁻) from the base abstracts a proton from the positively charged nitrogen atom. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.[6][7]
-
Product Formation: The final product, N-Benzoylanthranilic acid, is formed as a solid precipitate, along with sodium chloride and water.
A potential side reaction is the cyclization of the N-Benzoylanthranilic acid intermediate to form 2-phenyl-4H-3,1-benzoxazin-4-one.[8][9] This can be influenced by the stoichiometry of the reactants and the choice of base; for instance, using excess benzoyl chloride in pyridine can favor the formation of the benzoxazinone.[8]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. asianpubs.org [asianpubs.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. byjus.com [byjus.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 8. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of N-Benzoylanthranilate: A Technical Chronicle of its Discovery and Synthesis
For Immediate Release
This whitepaper delves into the core of N-Benzoylanthranilate's history, offering an in-depth technical guide for researchers, scientists, and drug development professionals. From its foundational synthesis, likely emerging from the well-established Schotten-Baumann reaction of the late 19th century, to its contemporary significance in biochemical pathways and therapeutic research, this document chronicles the journey of a pivotal molecule.
Introduction
This compound, also known as 2-benzamidobenzoate, is an acylated derivative of anthranilic acid.[1] Its history is intrinsically linked to the development of organic synthesis and the understanding of aromatic amine chemistry. While a definitive "discovery" event remains elusive in early literature, its synthesis is a straightforward application of established chemical reactions dating back to the 1880s. Today, this compound and its derivatives are subjects of intensive research, showing promise in areas such as cancer therapy and anti-inflammatory applications. This guide will provide a comprehensive overview of its history, synthesis, and biological relevance, complete with detailed experimental protocols and data presented for scientific rigor.
Historical Context and Discovery
The synthesis of this compound is a direct consequence of the development of the Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann.[2][3][4] This robust method for acylating amines and alcohols using an acyl chloride in the presence of an aqueous base provided the fundamental chemistry for creating N-benzoyl derivatives.[5] Given that anthranilic acid was a known compound at the time, having been first obtained from the degradation of indigo, its benzoylation would have been a logical extension of this new synthetic methodology.[6]
While the precise first synthesis of this compound is not prominently documented, it is highly probable that it was first prepared in the late 19th or early 20th century as chemists began to explore the derivatization of anthranilic acid for various purposes, including the synthesis of dyes and potential pharmaceuticals.
Chemical Synthesis
The primary and most historically significant method for synthesizing this compound is the Schotten-Baumann reaction. This involves the reaction of anthranilic acid with benzoyl chloride in an alkaline medium.
General Reaction Scheme
Caption: General schematic of this compound synthesis.
Detailed Experimental Protocol (Schotten-Baumann Method)
The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Schotten-Baumann reaction.
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
-
Ice bath
Procedure:
-
In a flask, dissolve a specific molar equivalent of anthranilic acid in a 10% aqueous sodium hydroxide solution.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride dropwise to the cooled solution with vigorous stirring. The temperature should be maintained below 5°C.
-
After the addition is complete, continue stirring the mixture for approximately 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
The reaction mixture is then acidified by the slow addition of concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of crude this compound.
-
The precipitate is collected by vacuum filtration and washed with cold water to remove any inorganic impurities.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₃ | [1] |
| Molecular Weight | 241.24 g/mol | [1] |
| Melting Point | 178 °C | [7] |
| Appearance | White to off-white solid | [8] |
| Solubility | Slightly soluble in water | [7] |
Biosynthesis and Biological Significance
In addition to its chemical synthesis, this compound also occurs in nature. It has been identified as a natural product in plants such as the carnation (Dianthus caryophyllus).[1]
Enzymatic Synthesis
The biosynthesis of this compound is catalyzed by the enzyme anthranilate N-benzoyltransferase . This enzyme facilitates the transfer of a benzoyl group from benzoyl-CoA to anthranilate.
Caption: Biosynthesis of this compound.
Role in Drug Development
This compound and its derivatives have emerged as important scaffolds in medicinal chemistry. They have been investigated for a variety of therapeutic applications, leveraging their structural similarity to other biologically active molecules. Research has demonstrated their potential as:
-
Anti-inflammatory and Analgesic Agents: Newer derivatives of 2-aminobenzoic acid have shown potent anti-inflammatory and analgesic properties.[9]
-
Anticancer Agents: The core structure is being explored for the development of novel anticancer drugs.
Experimental Workflows
Synthesis and Purification Workflow
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
Conclusion
From its probable origins in the late 19th-century explorations of aromatic amine chemistry to its current status as a valuable scaffold in drug discovery, this compound has a rich and evolving history. The foundational Schotten-Baumann reaction remains a cornerstone of its synthesis, providing a reliable and efficient route to this versatile compound. As research continues to uncover the therapeutic potential of its derivatives, the story of this compound is far from over, promising new chapters in the fields of medicine and materials science. This guide provides the essential historical and technical foundation for professionals engaged in this exciting area of research.
References
- 1. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. testbook.com [testbook.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. N-BENZOYLANTHRANILICACID | 579-93-1 [m.chemicalbook.com]
- 9. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-Benzoylanthranilate Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction: N-Benzoylanthranilate derivatives and their analogs represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. Structurally characterized by an N-acylated anthranilic acid scaffold, these molecules have demonstrated significant potential as inhibitors of various enzymes and modulators of key signaling pathways implicated in a range of diseases, including cancer, inflammation, and thrombosis. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is generally straightforward, primarily involving the formation of an amide bond between a benzoic acid derivative and an anthranilic acid derivative.[1] A common synthetic route involves the acylation of the amino group of an anthranilic acid ester with a substituted benzoyl chloride. The resulting ester is then hydrolyzed to yield the final N-benzoylanthranilic acid derivative.
A representative synthetic scheme is the preparation of 2-(substituted-benzamido)benzoic acids. This can be achieved through the Ullmann condensation of o-chlorobenzoic acid with various substituted anilines in the presence of a copper catalyst. Another approach involves the reaction of a C-protected anthranilic acid with a benzoic acid derivative to form the amide bond, followed by deprotection.[1]
Biological Activities and Therapeutic Potential
This compound derivatives and their analogs have been investigated for a multitude of biological activities, demonstrating their potential in various therapeutic areas.
Aldo-Keto Reductase (AKR) Inhibition:
A significant area of interest is the inhibition of aldo-keto reductase enzymes, particularly AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase). AKR1C3 is involved in the biosynthesis of active androgens and prostaglandins, making it a key target in hormone-dependent cancers like prostate and breast cancer. Several N-benzoyl anthranilic acid derivatives have been identified as potent and selective inhibitors of AKR1C3. For instance, compounds with a hydroxyl group at the meta-position of the N-benzoyl ring have shown high selectivity for AKR1C3 over other AKR1C isoforms.
Table 1: Inhibitory Activity of this compound Derivatives against AKR1C Isoforms
| Compound | R1 | R2 | R3 | R4 | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | AKR1C4 IC50 (µM) | Reference |
| 1 | H | H | H | H | > 100 | > 100 | > 100 | ND | [1] |
| 9 | H | H | H | 3-OH | 100 | 63 | 0.45 | 30 | [1] |
| 10 | 4,5-diOMe | H | H | 3-OH | 90 | 60 | 0.31 | 25 | [1] |
| 13 | H | H | 5-Cl | 3-OH | 100 | 63 | 0.35 | 30 | [1] |
ND: Not Determined
Anticancer Activity:
Beyond AKR1C3 inhibition, this compound analogs have demonstrated broader anticancer effects. For instance, certain sulfonamide derivatives of anthranilic acid have shown selective cytotoxic effects toward human leukemia (MOLT-3) cells.[2] The cytotoxic activity appears to be influenced by the nature of the substituent on the benzenesulfonamide ring, with electron-withdrawing groups enhancing cytotoxicity.[2]
Table 2: Cytotoxic Activity of Anthranilic Acid Sulfonamide Analogs
| Compound | Substituent (X) | Cell Line | IC50 (µg/mL) | Reference |
| 5 | NO2 | MOLT-3 | 15.71 | [3] |
| 7 | CH3 | MOLT-3 | 32.88 | [3] |
| 8 | Cl | MOLT-3 | 33.96 | [3] |
N,N-Dimethyl-anthranilic acid, an analog isolated from the mushroom Calvatia nipponica, exhibited significant cytotoxicity against MDA-MB-231 human breast cancer cells with an IC50 value of 90.28 ± 4.23 μM.[4]
Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition:
Anti-inflammatory Activity:
The anti-inflammatory properties of N-aryl anthranilic acids, structurally related to fenamate NSAIDs, have also been explored. These compounds have shown significant anti-inflammatory activity in carrageenan-induced rat paw edema models.
Experimental Protocols
General Synthesis of N-Benzoyl Anthranilic Acid Derivatives:
A general procedure for the synthesis of N-benzoyl anthranilic acid derivatives involves the reaction of a substituted benzoic acid with a C-protected anthranilic acid.[1]
Example: Preparation of methyl 2-(3-hydroxybenzamido)-4,5-dimethoxybenzoate [1]
-
To a solution of 3-hydroxybenzoic acid (1.0 mmol) in CH2Cl2 (10 mL), add pyridine (1.25 mmol) and slowly add SOCl2 (6.5 mmol).
-
Stir the mixture at 45 °C for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in toluene and add methyl 2-amino-4,5-dimethoxybenzoate (1.25 mmol).
-
Stir the reaction mixture at 100 °C for 3 hours.
-
The subsequent deprotection of the methyl ester is typically achieved by alkaline hydrolysis. To a stirred solution of the methyl ester (0.5 mmol) in a dioxane/THF mixture (1:1, 2 mL), add 1 M NaOH (1 mL) and stir until the reaction is complete (monitored by TLC).
-
Evaporate the solvent, dilute the residue with H2O, and wash with EtOAc.
AKR1C3 Inhibition Assay:
The inhibitory activity of compounds against AKR1C3 can be determined by monitoring the oxidation of a substrate, such as S-tetralol, in the presence of the cofactor NADP+.
-
Prepare an assay mixture consisting of 100 mM phosphate buffer (pH 7.0), S-tetralol (at a concentration equal to its Km value for the specific AKR1C isoform), the test compound (dissolved in DMSO), and 200 µM NADP+.
-
Add the purified recombinant AKR1C3 enzyme to the mixture. The final DMSO concentration should be kept low (e.g., 4%).
-
Monitor the rate of NADP+ reduction to NADPH by measuring the increase in absorbance at 340 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives and their analogs can be attributed to their ability to modulate various cellular signaling pathways.
Inhibition of Aldo-Keto Reductase (AKR) Pathway:
By inhibiting AKR1C3, these compounds can disrupt androgen and prostaglandin synthesis pathways. In prostate cancer, AKR1C3 is involved in the conversion of androstenedione to testosterone. Inhibition of AKR1C3 can therefore reduce androgen receptor signaling, leading to decreased cancer cell proliferation.
Caption: Inhibition of the AKR1C3 pathway by this compound derivatives.
Modulation of Inflammatory and Cancer-Related Signaling Pathways:
Anthranilic acid derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[6]
-
NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Some benzoic acid derivatives have been shown to suppress NF-κB expression. This inhibition can lead to a downstream reduction in pro-inflammatory cytokines and other mediators, contributing to the anti-inflammatory and anticancer effects of these compounds.
Caption: Potential modulation of the NF-κB signaling pathway.
-
PI3K/Akt and MAPK Pathways: The PI3K/Akt and MAPK signaling cascades are central to regulating cell growth, proliferation, survival, and apoptosis. Aberrant activation of these pathways is a hallmark of many cancers. Anthranilic acid derivatives have been reported to act as inhibitors of the MAPK pathway.[6] By interfering with these pathways, this compound analogs can potentially inhibit tumor growth and induce apoptosis in cancer cells.
Caption: Overview of PI3K/Akt and MAPK signaling pathways potentially targeted.
Conclusion
References
- 1. PAI-1 Assays [practical-haemostasis.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genoprice.com [genoprice.com]
- 6. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-Benzoylanthranilate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N-Benzoylanthranilate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-Benzoylanthranilic acid, the protonated form of this compound. The data for the anionic form, this compound, would show characteristic shifts, particularly in the carboxylate region of the IR and ¹³C NMR spectra.
Table 1: ¹H NMR Spectroscopic Data for N-Benzoylanthranilic Acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~11.0 - 13.0 | Broad Singlet | - | Carboxylic Acid (-COOH) |
| ~9.0 - 10.0 | Singlet | - | Amide (-NH) |
| ~8.0 - 8.2 | Multiplet | - | Aromatic Protons |
| ~7.2 - 7.8 | Multiplet | - | Aromatic Protons |
Note: The chemical shifts of the acidic proton and the amide proton can be highly dependent on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for N-Benzoylanthranilic Acid
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | Carboxylic Acid Carbonyl (-COOH) |
| ~160 - 165 | Amide Carbonyl (-C=O) |
| ~115 - 140 | Aromatic Carbons |
Table 3: Infrared (IR) Spectroscopy Data for N-Benzoylanthranilic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3200 - 3400 | Medium | N-H stretch (Amide) |
| ~1700 - 1680 | Strong | C=O stretch (Carboxylic Acid) |
| ~1650 - 1630 | Strong | C=O stretch (Amide I) |
| ~1550 - 1510 | Medium | N-H bend (Amide II) |
| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic) |
Table 4: Mass Spectrometry (MS) Data for N-Benzoylanthranilic Acid
| m/z | Relative Abundance (%) | Assignment |
| 241 | [M]⁺ | Molecular Ion |
| 224 | [M-OH]⁺ | |
| 196 | [M-COOH]⁺ | |
| 121 | [C₆H₅CO]⁺ | |
| 105 | [C₆H₅CO]⁺ | |
| 77 | [C₆H₅]⁺ |
Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for similar compounds.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of N-Benzoylanthranilic acid is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled experiment is typically performed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of N-Benzoylanthranilic acid (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for spectroscopic analysis of this compound.
Caption: Logical flow of signal generation in NMR spectroscopy.
An In-depth Technical Guide to the Solubility of N-Benzoylanthranilate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzoylanthranilate, a compound of interest in various research and development fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, adaptable experimental protocol for the precise determination of its solubility in various solvents.
Introduction to this compound
This compound, also known as 2-(benzoylamino)benzoic acid, is an aromatic compound with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring both a carboxylic acid group and an amide linkage, suggests a nuanced solubility profile that is dependent on the nature of the solvent. Understanding its solubility is a critical first step in formulation development, bioavailability studies, and the design of synthetic routes.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively documented, qualitative descriptions are available. The compound's solubility is largely dictated by its ability to form hydrogen bonds and interact with polar and non-polar solvents.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Qualitative Solubility |
| Water | Protic, Polar | Slightly Soluble[1] |
| Ethanol | Protic, Polar | Soluble |
| Methanol | Protic, Polar | Expected to be Soluble |
| Acetone | Aprotic, Polar | Expected to be Soluble |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Expected to be Soluble |
Note: "Expected to be Soluble" is based on the general solubility of similar aromatic carboxylic acids and the qualitative data available for ethanol.
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted "shake-flask" method followed by gravimetric analysis for the accurate determination of the thermodynamic solubility of a solid compound like this compound.
Principle
An excess amount of this compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is determined by evaporating the solvent and weighing the residue.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer or temperature probe
-
Analytical balance (readability ± 0.1 mg)
-
Glass vials with inert, sealed caps (e.g., screw caps with PTFE liners)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks
-
Drying oven or vacuum oven
Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound into a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The exact equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. To avoid precipitation or crystallization due to temperature changes, the syringe can be pre-warmed or pre-cooled to the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry volumetric flask.
-
Gravimetric Analysis:
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Carefully evaporate the solvent from the flask using a gentle stream of inert gas, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, place the flask in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.
-
Accurately weigh the flask containing the dried this compound residue.
-
Data Calculation
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of flask with residue - Weight of empty flask) / Volume of filtrate] x 100
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide consolidates the currently available solubility information for this compound and provides a robust, adaptable experimental protocol for its quantitative determination. The provided workflow and diagram offer a clear and structured approach for researchers and scientists in the pharmaceutical and chemical industries. Accurate solubility data is fundamental for advancing the development of any compound, and the methodologies outlined herein provide a solid foundation for obtaining such critical information.
References
N-Benzoylanthranilate Derivatives: A Technical Guide to their Mechanism of Action as Aldo-Keto Reductase 1C3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzoylanthranilate serves as a foundational scaffold for a class of synthetic compounds demonstrating significant therapeutic potential. The primary mechanism of action for derivatives of this compound is the inhibition of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in the pathophysiology of various cancers and inflammatory disorders. This technical guide provides an in-depth exploration of this mechanism, detailing the associated signaling pathways, quantitative inhibitory data, and comprehensive experimental protocols for assessing enzymatic inhibition.
Core Mechanism of Action: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
The principal molecular target of this compound derivatives is the enzyme aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5.[1] AKR1C3 is a member of the aldo-keto reductase superfamily and plays a crucial role in the metabolism of steroid hormones and prostaglandins.[1][2] By catalyzing the reduction of ketones and aldehydes to their corresponding alcohols, AKR1C3 is involved in the synthesis of active androgens and the regulation of prostaglandin signaling pathways.[3][4]
N-benzoyl anthranilic acid derivatives have been identified as potent and, in some cases, selective inhibitors of AKR1C3.[1][2] The inhibitory activity is attributed to the structural features of these molecules, which allow them to bind to the active site of the enzyme. Molecular docking studies have suggested that the carboxylic acid moiety of these inhibitors can form hydrogen bonds with key catalytic residues, such as Tyr55 and His117, within the AKR1C3 active site.[4]
Quantitative Data: Inhibitory Activity of this compound Derivatives
The inhibitory potency of various this compound derivatives against AKR1C isoforms has been quantified, with several compounds demonstrating low micromolar to nanomolar IC50 values for AKR1C3. The following table summarizes the inhibitory activities of selected derivatives.
| Compound | R4 Substitution | IC50 for AKR1C1 (µM) | IC50 for AKR1C2 (µM) | IC50 for AKR1C3 (µM) | Reference |
| 9 | m-OH | > 50 | > 50 | 1.8 ± 0.2 | [2] |
| 10 | m-OH | 10.3 ± 1.2 | 16.5 ± 2.1 | 0.31 ± 0.04 | [2] |
| 11 | m-OH | 11.2 ± 1.5 | 19.8 ± 2.5 | 0.85 ± 0.11 | [2] |
| 12 | m-OH | 25.4 ± 3.1 | > 50 | 0.52 ± 0.06 | [2] |
| 13 | m-OH | 9.8 ± 1.1 | 21.3 ± 2.8 | 0.35 ± 0.04 | [2] |
Signaling Pathways Modulated by AKR1C3 Inhibition
The inhibition of AKR1C3 by this compound derivatives has significant downstream effects on cellular signaling pathways, primarily impacting prostaglandin synthesis and pathways regulated by steroid hormones.
Prostaglandin Signaling Pathway
AKR1C3 is a key enzyme in the biosynthesis of prostaglandins. It catalyzes the conversion of prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α) and prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α).[4] These prostaglandins are ligands for the prostaglandin F receptor (FP receptor), which, upon activation, can trigger the mitogen-activated protein kinase (MAPK) signaling cascade, leading to cell proliferation.[4] By inhibiting AKR1C3, this compound derivatives can block the production of these pro-proliferative prostaglandins.
MAPK and AKT Signaling Pathways
Emerging evidence suggests a role for AKR1C3 in the regulation of the MAPK and protein kinase B (AKT) signaling pathways, which are critical in cell survival and proliferation.[5] Overexpression of AKR1C3 has been shown to activate the MAPK pathway, contributing to radioresistance in cancer cells.[5] Therefore, inhibition of AKR1C3 by this compound derivatives could potentially suppress these pro-survival pathways.
Experimental Protocols: AKR1C Enzyme Inhibition Assay
The following protocol outlines a standard in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against AKR1C enzymes.[6][7]
Materials
-
Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes
-
Substrate (e.g., S-tetralol)
-
Cofactor (NADPH)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of the substrate, cofactor, and test compounds in the assay buffer.
-
Perform serial dilutions of the test compounds to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add the recombinant AKR1C enzyme to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 5 minutes).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (S-tetralol) and cofactor (NADPH) to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Other Potential Mechanisms of Action
While the inhibition of AKR1C3 is the most well-documented mechanism of action for this compound derivatives, the diverse biological activities reported for this class of compounds, including anti-inflammatory and anticonvulsant effects, suggest the potential for additional mechanisms.[1][8] The anti-inflammatory effects may be, in part, explained by the reduction in pro-inflammatory prostaglandins due to AKR1C3 inhibition.[4] The mechanisms underlying the anticonvulsant activity of certain derivatives are less clear and may involve modulation of ion channels or neurotransmitter systems, which are common targets for antiepileptic drugs.[9][10][11] Further research is required to fully elucidate these potential secondary mechanisms.
Conclusion
This compound derivatives represent a promising class of compounds with a primary mechanism of action centered on the inhibition of aldo-keto reductase 1C3. This inhibition disrupts key signaling pathways involved in cancer cell proliferation and inflammation, highlighting the therapeutic potential of these molecules. The provided experimental protocols offer a robust framework for the further evaluation and development of novel AKR1C3 inhibitors based on the this compound scaffold. Future investigations should aim to further characterize the structure-activity relationships for enhanced potency and selectivity, as well as to explore the full spectrum of their pharmacological effects and underlying molecular mechanisms.
References
- 1. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-keto reductase family 1 member C3 mediates radioresistance of esophageal cancer cells through suppressing MAPK and AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aldo-Keto reductase 1C3 reduces myocardial cell damage after acute myocardial infarction by activating the Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2-antioxidant response element pathway to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticonvulsants: aspects of their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. Mechanisms of anticonvulsant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
The N-Benzoylanthranilate Scaffold: A Privileged Motif in Drug Discovery with Diverse Biological Activities
For Immediate Release
[City, State] – [Date] – The N-benzoylanthranilate scaffold, a unique structural motif derived from the acylation of anthranilic acid, has emerged as a cornerstone in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities associated with this versatile scaffold, targeting researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways to facilitate further exploration and application of this compound derivatives in medicine.
The inherent structural features of N-benzoylanthranilates, including their aromatic rings and amide linkage, provide a foundation for a wide array of pharmacological effects. Extensive research has demonstrated the potential of this scaffold in developing anti-inflammatory, analgesic, anticancer, and antimicrobial agents.
Anti-inflammatory and Analgesic Properties: Targeting Key Mediators of Inflammation
This compound derivatives have shown significant promise in the management of inflammation and pain. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
A notable study highlighted derivatives that demonstrated potent anti-inflammatory effects in the carrageenan-induced rat paw edema model, a standard preclinical assay for acute inflammation. For instance, certain compounds exhibited significant inhibition of edema, comparable to or even exceeding the efficacy of established non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic properties of these compounds are often evaluated using models like the acetic acid-induced writhing test, where they have been shown to reduce pain responses effectively.
The anti-inflammatory effects of some derivatives are linked to the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, and interference with the nitric oxide (NO) signaling pathway.[1]
Anticancer Activity: A Multifaceted Approach to Combatting Malignancies
The this compound scaffold has also been a fertile ground for the discovery of novel anticancer agents. Derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including those of the breast, colon, and lung.
One of the key mechanisms underlying the anticancer activity of these compounds is the inhibition of aldo-keto reductase (AKR) enzymes, particularly AKR1C3, which is implicated in the progression of hormone-dependent cancers.[2] Specific this compound derivatives have been identified as potent and selective inhibitors of AKR1C3, with IC50 values in the low micromolar and even nanomolar range.[2]
Antimicrobial Potential: A New Avenue for Combating Infectious Diseases
Emerging research has begun to explore the antimicrobial properties of the this compound scaffold. Certain derivatives have exhibited inhibitory activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some of these compounds suggest their potential as leads for the development of new anti-infective agents.
Quantitative Data Summary
To facilitate a comparative analysis of the biological activities of various this compound derivatives, the following tables summarize key quantitative data from the literature.
Table 1: Anti-inflammatory and Analgesic Activity of this compound Derivatives
| Compound/Derivative | Assay | Result | Reference |
| N-Phenylanthranilic Acid Analogs | Carrageenan-induced rat paw edema | Significant inhibition of edema | [3] |
| N-Phenylanthranilic Acid Analogs | Tail immersion method | Significant analgesic activity | [3] |
| N-acetyl anthranilic acid derivatives | Carrageenan-induced paw edema | 54.2-67.3% inhibition of edema | [4] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 Value (µM) | Reference |
| Compound 10 | AKR1C3 Inhibition | Enzyme Assay | 0.31 | [2] |
| Compound 13 | AKR1C3 Inhibition | Enzyme Assay | 0.35 | [2] |
| Monobenzyltin compound C1 | MCF-7 (Breast Cancer) | MTT Assay | 2.5 µg/mL (48h) | [5] |
| Benzothiazole aniline derivative L1 | Liver Cancer Cells | CCK-8 Assay | Selective Inhibition | |
| N-benzylbenzamide derivative 20b | Various Cancer Cell Lines | Proliferation Assay | 0.012 - 0.027 | [6] |
Table 3: Antimicrobial Activity of this compound and Related Derivatives
| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| Carbazole Derivative | S. aureus, S. epidermidis | 32 | [7] |
| Carbazole Derivative | E. coli, P. aeruginosa | > Highest tested concentration | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Carrageenan-Induced Paw Edema Assay
This widely used in vivo model assesses acute inflammation.
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[8][9][10][11]
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit COX-1 and COX-2 enzymes.
-
Enzyme and Substrate: Purified COX-1 and COX-2 enzymes and arachidonic acid (the substrate) are used.
-
Procedure:
-
The enzyme is pre-incubated with the test compound or vehicle at various concentrations.
-
The reaction is initiated by adding arachidonic acid.
-
The conversion of arachidonic acid to prostaglandin H2 (PGH2), and subsequently to other prostaglandins like PGE2, is measured.
-
-
Detection: The amount of prostaglandin produced can be quantified using various methods, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[12][13][14][15][16]
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined for both COX-1 and COX-2 to assess the compound's potency and selectivity.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory effect of compounds on the 5-LOX enzyme.
-
Enzyme and Substrate: Purified 5-LOX enzyme and its substrate, typically linoleic acid or arachidonic acid, are used.
-
Procedure:
-
The enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
-
Detection: The activity of the enzyme is often measured by monitoring the formation of the conjugated diene product spectrophotometrically at a specific wavelength (e.g., 234 nm).[17][18][19][20][21]
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and experimental workflows.
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry, offering a promising foundation for the development of a new generation of therapeutic agents. The diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects, underscore the significant potential of this scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, encouraging further investigation and innovation in harnessing the therapeutic power of this compound derivatives. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective treatments for a wide range of diseases.
References
- 1. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. 4.2.2. In Vitro 5-LOX Inhibition Assay [bio-protocol.org]
- 18. abcam.cn [abcam.cn]
- 19. researchgate.net [researchgate.net]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. biorxiv.org [biorxiv.org]
N-Benzoylanthranilate: A Keystone Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Benzoylanthranilate, and its corresponding acid form, N-benzoylanthranilic acid, represent a critical class of organic compounds that serve as versatile precursors in the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its pivotal role as a building block in the development of pharmaceuticals, particularly in the construction of quinazolinone scaffolds.
Physicochemical Properties
N-Benzoylanthranilic acid, the conjugate acid of this compound, is an amidobenzoic acid characterized by a benzamido group at the 2-position of a benzoic acid core.[1] This structural motif imparts a unique combination of reactivity and stability, making it an ideal starting material for complex molecular architectures.
Table 1: Physicochemical Properties of N-Benzoylanthranilic Acid
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₃ | [1] |
| Molecular Weight | 241.24 g/mol | [1] |
| Melting Point | 183.00 °C | [1] |
| Boiling Point | 341.00 to 342.00 °C | [1] |
| LogP | 3.54 | [1] |
| Solubility | Slightly soluble in water | [1][2] |
Synthesis of this compound Precursors
The synthesis of N-substituted anthranilic acid derivatives is a crucial first step in many synthetic pathways. Various methods have been developed to achieve this, including classical approaches and modern solid-phase techniques.
General Synthesis of N-Acyl Anthranilic Acids
A common method for the preparation of N-acyl anthranilic acids involves the condensation of anthranilic acid with an appropriate acyl chloride.[3] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: Synthesis of N-Butyryl Anthranilic Acid [4]
-
Materials: Anthranilic acid, butyryl chloride, suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine).
-
Procedure:
-
Dissolve anthranilic acid (1 equivalent) in the chosen solvent.
-
Add the base (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0°C.
-
Add butyryl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Continue stirring at 0°C for 4-5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the product by column or thin-layer chromatography.
-
This compound in the Synthesis of Quinazolinones
One of the most significant applications of this compound precursors is in the synthesis of quinazolinones. These heterocyclic compounds are prevalent in medicinal chemistry due to their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][5] The general strategy involves the cyclization of an N-acyl anthranilic acid to form a benzoxazinone intermediate, which is then reacted with an amine to yield the desired quinazolinone.[3][4]
Figure 1. General synthetic pathway to quinazolinone derivatives.
Experimental Protocol: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones [4]
-
Step 1: Synthesis of N-Acyl Anthranilic Acid: Follow the protocol described above.
-
Step 2: Formation of the Benzoxazinone Intermediate: React the N-acyl anthranilic acid with acetic anhydride to facilitate ring closure and dehydration.
-
Step 3: Synthesis of Quinazolinone: Reflux the benzoxazinone intermediate with a primary amine. This results in a nucleophilic substitution at the carbonyl carbon, followed by dehydration to form the quinazolinone ring system.
Table 2: Yields of Synthesized Quinazolinone Derivatives [3][4]
| Starting Amine | Resulting Quinazolinone | Yield (%) |
| Aniline | 2-Substituted-3-phenyl-4(3H)-quinazolinone | Not specified |
| Benzylamine | 2-Substituted-3-benzyl-4(3H)-quinazolinone | Not specified |
| Hydrazine Hydrate | 3-Amino-2-substituted-quinazoline-4(3H)-one | 37% (for a specific derivative)[3] |
This compound Derivatives in Drug Discovery
The structural framework of N-benzoylanthranilic acid has been exploited in the development of various therapeutic agents. For instance, a series of N-benzoyl anthranilic acid derivatives have been synthesized and identified as selective inhibitors of aldo-keto reductase AKR1C3, an important drug target.[6]
Figure 2. Workflow for the development of AKR1C3 inhibitors.
The synthesis of these inhibitors involves the formation of an amide bond between the carboxylic group of benzoic acid derivatives and the amino moiety of C-protected anthranilic acids.[6] The carboxylic acids are first converted to their more reactive acid chlorides using thionyl chloride (SOCl₂), followed by the addition of the corresponding C-protected anthranilic acid derivative.[6]
Table 3: Inhibitory Activity of N-Benzoyl Anthranilic Acid Derivatives against AKR1C3 [6]
| Compound | IC₅₀ (µM) for AKR1C3 |
| 10 | 0.31 |
| 13 | 0.35 |
These findings highlight the potential of the this compound scaffold as a template for the design of potent and selective enzyme inhibitors. The straightforward synthetic procedures allow for the introduction of new functionalities at various positions on both phenyl rings, offering a promising avenue for further optimization and the development of next-generation therapeutics.[6]
Conclusion
This compound and its derivatives are indispensable precursors in organic synthesis, providing a reliable and adaptable platform for the construction of complex heterocyclic systems. Their utility in the synthesis of quinazolinones and other biologically active molecules underscores their importance in medicinal chemistry and drug discovery. The synthetic methodologies outlined in this guide, coupled with the potential for further structural diversification, ensure that this compound will remain a key building block for researchers and scientists in the years to come.
References
- 1. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C14H10NO3- | CID 5091716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Benzoylanthranilate: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of N-Benzoylanthranilate, also known as N-benzoylanthranilic acid. The primary method described is the Schotten-Baumann reaction, a robust and widely used method for the N-acylation of amines.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This protocol outlines a straightforward and efficient synthesis route starting from commercially available reagents.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₃ | [1] |
| Molecular Weight | 241.24 g/mol | [1] |
| Typical Yield | ~93% | |
| Melting Point | 178 - 183 °C | [1][2][3] |
| Appearance | White to off-white solid | [2][3] |
Experimental Protocol
This protocol is based on the Schotten-Baumann reaction for the N-benzoylation of anthranilic acid.
Materials and Reagents
-
Anthranilic acid
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (for recrystallization)
-
Distilled water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel, Büchner funnel)
-
Stirring apparatus
-
pH indicator paper
-
Heating mantle or water bath
Procedure
1. Dissolution of Anthranilic Acid:
-
In a 100 mL Erlenmeyer flask, dissolve a specific amount of anthranilic acid in a 10% aqueous sodium hydroxide solution. The basic solution facilitates the deprotonation of the carboxylic acid group and enhances the nucleophilicity of the amino group.
2. Acylation Reaction (Schotten-Baumann Conditions):
-
To the stirred solution of anthranilic acid, add dichloromethane and triethylamine.
-
Slowly add benzoyl chloride dropwise to the biphasic mixture while maintaining vigorous stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Continue stirring for approximately 4-5 hours at room temperature to ensure the completion of the reaction. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction forward.
3. Work-up and Isolation:
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer (dichloromethane) from the aqueous layer.
-
Wash the organic layer sequentially with distilled water to remove any remaining base and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent (dichloromethane) under reduced pressure to obtain the crude N-benzoylanthranilic acid.
4. Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals of N-benzoylanthranilic acid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Dry the crystals in a desiccator or a vacuum oven.
5. Characterization:
-
Determine the melting point of the purified product and compare it with the literature value.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Schotten-Baumann reaction mechanism for N-benzoylation.
References
Application Notes and Protocols for the Purification of N-Benzoylanthranilate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of N-benzoylanthranilate, a white solid compound, utilizing the recrystallization technique. This method is designed to effectively remove impurities by leveraging the differential solubility of the compound and contaminants in a selected solvent system at varying temperatures.
Introduction
This compound is the conjugate base of N-benzoylanthranilic acid.[1][2] Purification of this and similar chemical entities is a critical step in chemical synthesis and drug development to ensure the identity, purity, and safety of the final compound. Recrystallization is a robust and widely used method for the purification of solid organic compounds.[3] The principle of this technique relies on the selection of a suitable solvent or solvent system in which the compound of interest has high solubility at an elevated temperature and low solubility at a lower temperature.[4] As the saturated hot solution cools, the decreased solubility leads to the formation of pure crystals, while impurities remain dissolved in the solvent.[3]
Data Presentation
While specific quantitative data for the recrystallization of this compound is not extensively available in the literature, the following table provides recommended parameters based on the known properties of this compound and general recrystallization principles for similar compounds.
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvent | Ethanol | This compound is soluble in ethanol.[1] |
| Anti-Solvent | Deionized Water | This compound is only slightly soluble in water.[1] |
| Dissolution Temperature | ~78 °C (Boiling point of ethanol) | To ensure complete dissolution and formation of a saturated solution. |
| Crystallization Temperature | Room Temperature (~20-25 °C), then 0-4 °C | Slow cooling promotes the formation of larger, purer crystals.[5] An ice bath can maximize yield.[5] |
| Potential Impurities | Unreacted starting materials (e.g., anthranilic acid, benzoic anhydride, benzylamine), side products.[6] | These are often more or less soluble than the desired product, allowing for separation. |
Experimental Protocol
This protocol outlines the steps for the purification of this compound using a mixed-solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of hot ethanol to the flask while stirring and gently heating. The goal is to dissolve the solid completely in the smallest possible volume of boiling solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Addition of Anti-Solvent:
-
To the hot, clear ethanolic solution, slowly add deionized water dropwise until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.
-
Gently reheat the solution until it becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of well-defined, pure crystals.[5]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Ensure the filter flask is securely clamped.
-
-
Washing:
-
Wash the crystals on the filter paper with a small amount of cold ethanol-water mixture to rinse away any remaining soluble impurities. It is important to use a cold solvent to minimize the loss of the desired product.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a modest temperature until a constant weight is achieved.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. This compound | C14H10NO3- | CID 5091716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. CAS 100-46-9 Benzylamine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
N-Benzoylanthranilate Derivatives as Potent Inhibitors of Aldo-Keto Reductase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldo-keto reductase (AKR) superfamily of enzymes plays a critical role in the metabolism of a wide range of substrates, including steroids, prostaglandins, and xenobiotics.[1] Dysregulation of specific AKR isoforms, particularly AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase), has been implicated in the pathology of various diseases, most notably hormone-dependent cancers such as prostate and breast cancer.[2] AKR1C3 is a pivotal enzyme in androgen biosynthesis, catalyzing the conversion of weaker androgens to more potent forms like testosterone and dihydrotestosterone.[3][4] This activity contributes to the progression of castration-resistant prostate cancer (CRPC) by maintaining intratumoral androgen levels.[3] Furthermore, AKR1C3 is involved in prostaglandin metabolism, which can promote cell proliferation and inflammation.[1][5] Consequently, the development of selective AKR1C3 inhibitors is a promising therapeutic strategy.
This document provides detailed application notes and protocols for the use of N-benzoylanthranilate derivatives as inhibitors of aldo-keto reductases. These compounds have shown promise as potent and selective inhibitors of AKR1C3, making them valuable tools for basic research and preclinical drug development.
Data Presentation: Inhibitory Activity of this compound Derivatives
The inhibitory potential of a series of synthesized N-benzoyl anthranilic acid derivatives against human AKR1C isoforms was evaluated. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, demonstrating that these derivatives exhibit low micromolar potency and, in some cases, high selectivity for AKR1C3.
| Compound | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) |
| 1 | > 100 | > 100 | > 100 |
| 2 | > 100 | > 100 | > 100 |
| 3 | 8.4 | 15.6 | > 100 |
| 4 | 22 | 48 | > 100 |
| 5 | 19 | 33 | > 100 |
| 6 | 4.8 | 10.4 | > 100 |
| 7 | 10.5 | 16.2 | > 100 |
| 8 | 3.2 | 6.5 | 7.5 |
| 9 | > 100 | > 100 | 1.9 |
| 10 | 89 | 56 | 0.31 |
| 11 | > 100 | > 100 | 1.4 |
| 12 | > 100 | > 100 | 1.5 |
| 13 | 100 | 63 | 0.35 |
Data compiled from a study on N-benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3.[6]
Signaling Pathways and Experimental Workflows
AKR1C3-Mediated Androgen Synthesis Pathway
AKR1C3 plays a crucial role in the conversion of androstenedione to testosterone, a key step in the androgen synthesis pathway. Inhibition of AKR1C3 by this compound derivatives can block this conversion, thereby reducing the levels of potent androgens that drive the proliferation of hormone-dependent cancer cells.
Caption: Inhibition of AKR1C3 in the androgen synthesis pathway.
AKR1C3 in Prostaglandin Metabolism
AKR1C3 also functions as a prostaglandin F synthase, converting PGD2 to PGF2α. PGF2α can activate signaling pathways that promote cell proliferation. By inhibiting AKR1C3, this compound derivatives can reduce the production of pro-proliferative prostaglandins.
Caption: Role of AKR1C3 inhibition in prostaglandin metabolism.
Experimental Workflow for Evaluating Inhibitors
The following workflow outlines the key steps in evaluating the inhibitory potential of this compound derivatives against AKR enzymes.
Caption: Workflow for inhibitor synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol provides a general method for the synthesis of this compound derivatives.
Materials:
-
Substituted benzoic acid
-
Thionyl chloride (SOCl2)
-
C-protected anthranilic acid derivative
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Reagents for deprotection (e.g., aqueous base for ester hydrolysis)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation:
-
Dissolve the substituted benzoic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-4 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Bond Formation:
-
Dissolve the C-protected anthranilic acid derivative and a base (e.g., triethylamine) in an anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Add the freshly prepared acid chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Deprotect the carboxylic acid group (e.g., by alkaline hydrolysis of an ester) to yield the final this compound derivative.
-
Purify the final product as necessary.
-
Protocol 2: In Vitro Aldo-Keto Reductase Inhibition Assay (Spectrophotometric)
This protocol describes a spectrophotometric assay to measure the inhibition of AKR activity by monitoring the change in NADPH absorbance.
Materials:
-
Recombinant human AKR1C1, AKR1C2, or AKR1C3 enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate (e.g., S-tetralol, 9,10-Phenanthrenequinone)
-
Assay Buffer (e.g., 100 mM Potassium phosphate buffer, pH 7.4)
-
This compound derivative (inhibitor) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound derivative in DMSO.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
NADPH solution
-
Inhibitor solution (or DMSO for control)
-
AKR enzyme solution
-
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
-
-
Initiate Reaction and Measure Absorbance:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Protocol 3: Cell-Based Aldo-Keto Reductase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound derivatives in a cellular context.
Materials:
-
Cancer cell line overexpressing AKR1C3 (e.g., LNCaP-AKR1C3)
-
Cell culture medium and supplements
-
This compound derivative (inhibitor)
-
Substrate for cellular conversion (e.g., androstenedione)
-
Lysis buffer
-
Method for quantifying the product (e.g., ELISA for testosterone, LC-MS)
Procedure:
-
Cell Culture and Treatment:
-
Seed the AKR1C3-overexpressing cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a predetermined time (e.g., 24 hours).
-
-
Substrate Addition:
-
Add the substrate (e.g., androstenedione) to the cell culture medium and incubate for a specific period to allow for enzymatic conversion.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant and/or cell lysates.
-
Quantify the amount of the product (e.g., testosterone) formed using a suitable analytical method like ELISA or LC-MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of substrate conversion for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the cellular IC50 value.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the potential cytotoxic effects of the this compound derivatives on cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound derivative (inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the this compound derivative and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.
-
Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (CC50).
-
Conclusion
This compound derivatives represent a promising class of inhibitors targeting aldo-keto reductases, with several compounds demonstrating high potency and selectivity for AKR1C3. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to synthesize, evaluate, and characterize these inhibitors. The provided signaling pathway diagrams offer a visual representation of the mechanism of action, aiding in the understanding of their therapeutic potential in diseases driven by AKR1C3 activity. Further investigation and optimization of these compounds could lead to the development of novel therapeutics for cancer and other related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
Application Notes and Protocols for In Vitro N-Benzoylanthranilate Activity Assays
These application notes provide detailed protocols for determining the in vitro activity of N-Benzoylanthranilate and its derivatives. The primary focus of these assays is the well-documented inhibitory effect of this class of compounds on aldo-keto reductase 1C3 (AKR1C3), a key enzyme in steroid hormone and prostaglandin metabolism.
Introduction
This compound and its analogs are a class of compounds that have garnered significant interest in drug discovery. A primary mechanism of action for these molecules is the inhibition of aldo-keto reductase (AKR) enzymes, particularly AKR1C3.[1][2] This enzyme is implicated in the progression of various diseases, including hormone-dependent cancers and inflammatory disorders, by catalyzing the conversion of aldehydes and ketones to their corresponding alcohols. Specifically, AKR1C3 is involved in the metabolism of steroid hormones, such as androgens and estrogens, and prostaglandins.[2][3][4][5] By inhibiting AKR1C3, this compound derivatives can modulate these critical signaling pathways.
These protocols describe two common in vitro methods to quantify the inhibitory activity of this compound derivatives against AKR1C3: a primary spectrophotometric assay and a secondary, more sensitive, fluorimetric assay.
Data Presentation
The inhibitory activity of various this compound derivatives against AKR1C isoforms is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | AKR1C4 IC50 (µM) | Selectivity for AKR1C3 vs AKR1C1 | Selectivity for AKR1C3 vs AKR1C2 | Selectivity for AKR1C3 vs AKR1C4 |
| Compound 9 | >100 | >100 | 0.85 | >100 | >118 | >118 | >118 |
| Compound 10 | >100 | 88 | 0.31 | >100 | >323 | 284 | >323 |
| Compound 11 | >100 | >100 | 0.62 | >100 | >161 | >161 | >161 |
| Compound 12 | >100 | >100 | 0.78 | >100 | >128 | >128 | >128 |
| Compound 13 | 100 | 63 | 0.35 | 30 | 286 | 180 | 86 |
| Compound 16 | 3.2 | 6.5 | 7.5 | - | 0.43 | 0.87 | - |
Data sourced from a study on N-benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3.[2]
Experimental Protocols
Protocol 1: Primary Spectrophotometric Enzyme Inhibition Assay
This assay monitors the inhibition of AKR1C3 by measuring the increase in NADH absorbance at 340 nm.
Materials:
-
Recombinant human AKR1C3 enzyme
-
1 M Phosphate buffer (pH 9.0)
-
1-Acenaphthenol (substrate)
-
NAD+ (coenzyme)
-
Triton X-114
-
Dimethyl sulfoxide (DMSO)
-
This compound derivative (test compound)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the assay buffer: 100 mM phosphate buffer (pH 9.0) containing 0.005% Triton X-114.
-
Prepare the reaction mixture in a total volume of 300 µL per well in a 96-well plate.
-
Add the assay buffer to each well.
-
Add the test compound (this compound derivative) dissolved in DMSO to the desired final concentration. Include a control with DMSO only. The final DMSO concentration should not exceed 5%.
-
Add NAD+ to a final concentration of 2 mM.
-
Add recombinant AKR1C3 enzyme.
-
Initiate the reaction by adding the substrate, 1-acenaphthenol.
-
Immediately measure the increase in NADH absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) in kinetic mode for 10-15 minutes at 25°C.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Secondary Fluorimetric Enzyme Inhibition Assay
This assay offers higher sensitivity and is suitable for high-throughput screening. It measures the appearance of NADPH fluorescence.
Materials:
-
Recombinant human AKR1C3 enzyme
-
1 M Phosphate buffer (pH 7.0)
-
S-(+)-1,2,3,4-tetrahydro-1-naphthol (S-tetralol) (substrate)
-
NADP+ (coenzyme)
-
Dimethyl sulfoxide (DMSO)
-
This compound derivative (test compound)
-
96-well black microplates
-
Fluorimetric plate reader (Excitation/Emission: 340/460 nm)
Procedure:
-
Prepare the assay buffer: 100 mM phosphate buffer (pH 7.0).
-
Prepare the reaction mixture in a total volume of 200 µL per well in a 96-well black microplate.
-
Add the assay buffer to each well.
-
Add the test compound (this compound derivative) dissolved in DMSO to the desired final concentration. Include a control with DMSO only. The final DMSO concentration should be 4%.
-
Add NADP+ to a final concentration of 200 µM.
-
Add the substrate, S-tetralol, dissolved in DMSO.
-
Pre-incubate the plate for 5 minutes at 37°C.
-
Initiate the reaction by adding purified recombinant AKR1C3 enzyme.
-
Measure the increase in NADPH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm in kinetic mode for 10-15 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition versus the inhibitor concentration.
Visualizations
Signaling Pathway of AKR1C3 and its Inhibition
Caption: AKR1C3 metabolic pathways and the inhibitory action of this compound.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: General workflow for determining the IC50 of this compound derivatives.
References
- 1. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldo-keto Reductase 1C3 (AKR1C3) is Expressed in Differentiated Human Epidermis, Affects Keratinocyte Differentiation and is Upregulated in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. AKR1C3 - Wikipedia [en.wikipedia.org]
Screening N-Benzoylanthranilate Derivatives for Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for screening N-Benzoylanthranilate derivatives for various biological activities. N-Benzoylanthranilates, a class of compounds derived from anthranilic acid, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This guide offers a framework for the systematic evaluation of these derivatives to identify promising lead compounds for further drug development.
Overview of Biological Activities
This compound derivatives have been reported to exhibit a range of biological effects. A key mechanism of action for some of these derivatives is the inhibition of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the biosynthesis of steroid hormones and prostaglandins, which can contribute to the progression of certain cancers.[1] Additionally, various anthranilic acid derivatives have demonstrated cytotoxic effects against cancer cell lines, as well as antifungal and anti-inflammatory properties.
Data Presentation: In Vitro Inhibitory Activity of this compound Derivatives
The following table summarizes the inhibitory activity of a series of this compound derivatives against human aldo-keto reductase isoforms AKR1C1, AKR1C2, and AKR1C3. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Inhibitory Potency (IC50, µM) of this compound Derivatives against AKR1C Isoforms
| Compound ID | R1 | R2 | R3 | AKR1C1 (IC50 µM) | AKR1C2 (IC50 µM) | AKR1C3 (IC50 µM) |
| 1 | H | H | H | > 50 | > 50 | > 50 |
| 2 | 4-OCH3 | H | H | > 50 | > 50 | 35.2 |
| 3 | H | 3-NO2 | H | 8.4 | 15.6 | > 50 |
| 4 | H | H | 4-OH | 12.5 | 9.8 | 1.9 |
| 5 | H | 3-OH | H | 25.1 | 31.5 | 0.31 |
| 6 | 4,5-diOCH3 | 3-OH | H | 98.7 | 63.1 | 0.35 |
| 7 | H | H | 3-NH2 | > 50 | > 50 | 42.1 |
| 8 | 5-F | H | H | 3.2 | 6.5 | 7.5 |
Data extracted from a study on N-benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3.[1]
Experimental Protocols
This section provides detailed protocols for key in vitro assays to screen this compound derivatives for cytotoxic, antifungal, and anti-inflammatory activities.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
This compound derivatives
-
Human cancer cell line (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antifungal Susceptibility Screening: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds, which is the lowest concentration that inhibits the visible growth of a fungus.
Materials:
-
This compound derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.
Anti-inflammatory Screening: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
This compound derivatives
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition by the test compounds.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for screening this compound derivatives for biological activity.
Caption: General experimental workflow for biological screening.
AKR1C3-Mediated Prostaglandin Signaling Pathway
This compound derivatives that inhibit AKR1C3 can modulate the prostaglandin signaling pathway. AKR1C3 catalyzes the conversion of PGD₂ to 11β-PGF₂α and PGH₂ to PGF₂α.[2][3] These prostaglandins then bind to the prostaglandin F receptor (FP receptor), activating downstream signaling cascades that can promote cell proliferation.[3] Inhibition of AKR1C3 can therefore be a strategy to attenuate these pro-proliferative signals, particularly in cancer cells where AKR1C3 is often overexpressed.[1][4]
Caption: Inhibition of the AKR1C3-mediated prostaglandin pathway.
References
Application Notes and Protocols: N-Benzoylanthranilate in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Benzoylanthranilate and its derivatives as fragments in drug discovery campaigns. This document outlines the strategic integration of this scaffold in a typical Fragment-Based Drug Design (FBDD) workflow, from initial screening to lead optimization, with a focus on targeting enzymes such as aldo-keto reductases (AKRs).
Introduction to this compound in FBDD
This compound is a versatile scaffold for fragment-based drug discovery. Its constituent parts, an anthranilic acid core, and a benzoyl moiety, offer multiple points for synthetic elaboration, allowing for the rapid exploration of chemical space around a validated fragment hit. Derivatives of N-acylanthranilic acid have been identified as inhibitors of various enzymes, making this scaffold a valuable starting point for developing novel therapeutics. A notable example is the discovery of N-phenylanthranilic acids as inhibitors of aldo-keto reductases (AKRs) through fragment-based approaches.[1][2]
FBDD Workflow Overview
The following diagram illustrates a typical FBDD workflow, which will be detailed in the subsequent sections with specific protocols relevant to the this compound scaffold.
Caption: A typical workflow for fragment-based drug design.
Application Example: Targeting Aldo-Keto Reductase 1C3 (AKR1C3)
Human aldo-keto reductase 1C3 (AKR1C3) is a well-established therapeutic target implicated in hormone-dependent cancers.[3] N-Benzoyl anthranilic acid derivatives have been successfully developed as selective inhibitors of AKR1C3, demonstrating the potential of this scaffold.[3][4] The following sections will use the inhibition of AKR1C3 as a case study.
Quantitative Data: Inhibition of AKR1C Isoforms by N-Benzoyl Anthranilic Acid Derivatives
The following table summarizes the inhibitory activity (IC50 values) of a series of N-Benzoyl anthranilic acid derivatives against various AKR1C isoforms. This data is crucial for understanding the structure-activity relationship (SAR) and selectivity of these compounds.
| Compound | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) |
| 1 | >100 | >100 | >100 |
| 2 | 8.4 | 15.6 | >100 |
| 3 | >100 | >100 | >100 |
| 4 | >100 | >100 | >100 |
| 5 | >100 | >100 | >100 |
| 6 | >100 | >100 | >100 |
| 7 | >100 | >100 | >100 |
| 8 | >100 | >100 | >100 |
| 9 | 100 | 56 | 1.9 |
| 10 | 100 | 100 | 0.31 |
| 11 | >100 | >100 | 1.1 |
| 12 | >100 | >100 | 1.3 |
| 13 | 100 | 63 | 0.35 |
| 14 | >100 | >100 | >100 |
| 15 | >100 | >100 | >100 |
| 16 | 3.2 | 6.5 | 7.5 |
Data extracted from Bioorg Med Chem Lett. 2012 Sep 15;22(18):5948-51.[4]
Experimental Protocols
This section provides detailed protocols for the key experimental stages of an FBDD campaign using an this compound fragment.
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.
Objective: To identify this compound fragments that cause a significant thermal shift (ΔTm) in the target protein (e.g., AKR1C3).
Materials:
-
Purified target protein (e.g., AKR1C3) at a stock concentration of 0.2-0.5 mg/mL.
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
This compound fragment library (typically 10-100 mM stocks in DMSO).
-
96-well or 384-well qPCR plates.
-
Real-time PCR instrument capable of thermal ramping.
Protocol:
-
Prepare the Master Mix: For a 96-well plate, prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final concentration of the protein is typically 2-5 µM, and the dye is at 5x.
-
Dispense Fragments: Add 100 nL of each fragment stock solution (e.g., 10 mM in DMSO) to the wells of the qPCR plate. Include DMSO-only controls.
-
Add Master Mix: Dispense 19.9 µL of the protein/dye master mix to each well, bringing the total volume to 20 µL. The final fragment concentration will be 50 µM.
-
Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Run a thermal melt protocol, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Data Analysis: Determine the melting temperature (Tm) for each well by fitting the unfolding transition to a Boltzmann equation. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each fragment-containing well. A ΔTm of ≥ 2 °C is generally considered a significant hit.
Hit Validation: Saturation-Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique to confirm direct binding of a fragment to the target protein.
Objective: To confirm that the identified this compound hits from the primary screen bind to the target protein.
Materials:
-
Purified target protein (e.g., AKR1C3) at a concentration of 10-50 µM.
-
NMR buffer (e.g., 50 mM Phosphate buffer pH 7.4, 150 mM NaCl in 99.9% D2O).
-
Fragment hit (from DSF screen) at a concentration of 1-5 mM.
-
NMR spectrometer (≥ 500 MHz) with a cryoprobe.
Protocol:
-
Sample Preparation: Prepare two samples: a reference sample containing only the fragment in NMR buffer, and a sample containing the target protein and the fragment in the same buffer.
-
NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum for both samples to ensure fragment solubility and integrity.
-
Set up the STD experiment. This involves a selective saturation of protein resonances (on-resonance) and a control irradiation far from any protein or ligand signals (off-resonance).
-
The on-resonance irradiation is typically applied in the aliphatic region (e.g., -1.0 ppm) or the aromatic region (e.g., 7.5 ppm) of the protein spectrum.
-
The off-resonance irradiation is typically set to a region where no signals are present (e.g., 30 ppm).
-
The saturation time is typically 1-2 seconds.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum belong to the protons of the fragment that are in close contact with the protein, confirming binding.
-
The relative intensities of the signals in the STD spectrum can provide information about the binding epitope of the fragment.
-
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry).
Objective: To quantify the binding affinity and thermodynamics of the validated this compound hits.
Materials:
-
Purified target protein (e.g., AKR1C3) at a concentration of 20-50 µM in the sample cell.
-
Validated fragment hit at a concentration of 200-500 µM in the syringe.
-
ITC buffer (the same buffer used for protein purification and dialysis).
-
Isothermal titration calorimeter.
Protocol:
-
Sample Preparation: Dialyze both the protein and the fragment solution against the same ITC buffer overnight to minimize buffer mismatch effects.
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
-
Loading Samples:
-
Load the protein solution into the sample cell.
-
Load the fragment solution into the injection syringe, ensuring no air bubbles are present.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150-180 seconds between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
-
Lead Optimization of this compound Hits
Once a fragment hit is validated and its binding mode is understood (ideally through X-ray crystallography), the next step is to synthetically elaborate the fragment to improve its potency and drug-like properties. The this compound scaffold offers several vectors for chemical modification.
Caption: Lead optimization strategies for the this compound scaffold.
Synthetic Strategies:
-
Carboxylic Acid Group (Vector 1): This group often forms key interactions with the target protein. It can be replaced with bioisosteres such as tetrazoles or hydroxamic acids to modulate acidity and improve pharmacokinetic properties.
-
Amide Linker (Vector 2): The amide bond can be modified to alter the conformational flexibility and hydrogen bonding capacity of the molecule.
Hypothetical Signaling Pathway Involving AKR1C3
The following diagram depicts a simplified, hypothetical signaling pathway where AKR1C3 plays a role, and how an this compound-based inhibitor could modulate this pathway.
Caption: Hypothetical signaling pathway involving AKR1C3 and its inhibition.
In this pathway, AKR1C3 catalyzes the conversion of Prostaglandin D2 to Prostaglandin F2α. Prostaglandin F2α can then activate its receptor, leading to downstream signaling that promotes cell proliferation and survival. An this compound-based inhibitor of AKR1C3 would block this conversion, thereby reducing the pro-proliferative signaling.
Conclusion
The this compound scaffold represents a promising starting point for fragment-based drug discovery. Its amenability to synthetic modification and its demonstrated activity against therapeutically relevant targets make it a valuable tool for medicinal chemists. The protocols and data presented in these application notes provide a framework for the successful implementation of this fragment in FBDD campaigns.
References
- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Benzoylanthranilate as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoylanthranilate, a derivative of the intrinsically fluorescent molecule anthranilic acid, presents significant potential as a versatile fluorescent probe for various research and drug development applications. The fluorescence of the anthranilate scaffold is highly sensitive to the local environment, making its derivatives excellent candidates for developing sensors that respond to changes in polarity, viscosity, or the presence of specific analytes.[1] The introduction of the N-benzoyl group modifies the electronic properties of the fluorophore, potentially enhancing its quantum yield and providing a binding site for specific targets.[2] These application notes provide an overview of the photophysical properties of this compound and detail a protocol for its application as a fluorescent probe for the detection of heavy metal ions, a critical aspect of drug safety and environmental monitoring.
Principle of Operation
The fluorescence of this compound is attributed to the π-electron system of the anthranilate core. Upon excitation with UV-A light, the molecule is promoted to an excited state. It then relaxes to the ground state through the emission of a photon, typically in the blue region of the visible spectrum. The efficiency and wavelength of this fluorescence can be modulated by various factors.
A proposed application of this compound is in the detection of heavy metal ions, such as copper (II) (Cu²⁺), through a fluorescence quenching mechanism. The carboxylate and amide groups of this compound can act as a chelating moiety for metal ions. Upon binding of a heavy metal ion, the fluorescence of the probe is quenched due to processes such as electron or energy transfer between the metal ion and the fluorophore. This "turn-off" response allows for the quantification of the metal ion concentration.
Data Presentation
The spectral properties of this compound are summarized in the table below. These values are based on the known properties of anthranilic acid and its derivatives and may vary depending on the solvent and experimental conditions.[1][3]
| Parameter | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~340 nm | Ethanol | [3] (inferred) |
| Emission Maximum (λem) | ~415 nm | Ethanol | [3] (inferred) |
| Stokes Shift | ~75 nm | Ethanol | [3] (inferred) |
| Quantum Yield (Φf) | 0.3 - 0.6 | Solvent-dependent | [1] |
| Fluorescence Lifetime (τ) | 5 - 10 ns | Aqueous Buffer, pH 7.4 | [4] (inferred) |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Synthesis of N-Benzoylanthranilic Acid
This protocol describes the synthesis of the parent compound, N-Benzoylanthranilic acid, which can be deprotonated to this compound in a suitable buffer.
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
10% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 10 g of anthranilic acid in 150 mL of 10% sodium hydroxide solution in a beaker.
-
Cool the solution in an ice bath with constant stirring.
-
Slowly add 12 g of benzoyl chloride to the cooled solution.
-
Continue stirring for 1 hour.
-
Filter the solution to remove any unreacted benzoyl chloride.
-
Acidify the filtrate with concentrated hydrochloric acid until precipitation is complete.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure N-Benzoylanthranilic acid.
-
Dry the product in a desiccator. The purity can be confirmed by melting point determination and spectroscopic methods.
Protocol 2: Quantification of Heavy Metal Ions using this compound as a Fluorescent Probe
This protocol outlines the use of this compound for the detection and quantification of a model heavy metal ion, Cu²⁺, in an aqueous sample.
Materials:
-
N-Benzoylanthranilic acid
-
Copper(II) sulfate pentahydrate (or other soluble Cu²⁺ salt)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
High-purity water
-
Fluorometer or fluorescence plate reader
-
96-well black microplates (for plate reader) or quartz cuvettes (for fluorometer)
Procedure:
1. Preparation of Stock Solutions:
-
Probe Stock Solution (1 mM): Dissolve an appropriate amount of N-Benzoylanthranilic acid in the buffer solution to make a 1 mM stock solution. The carboxyl group will be deprotonated in a neutral buffer, forming this compound.
-
Analyte Stock Solution (10 mM): Prepare a 10 mM stock solution of Cu²⁺ by dissolving copper(II) sulfate pentahydrate in high-purity water.
2. Preparation of Working Solutions:
-
Probe Working Solution (10 µM): Dilute the 1 mM probe stock solution 1:100 in the buffer solution to obtain a 10 µM working solution.
-
Analyte Standard Solutions: Prepare a series of Cu²⁺ standard solutions (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM) by diluting the 10 mM analyte stock solution in the buffer.
3. Sample Preparation:
-
If your sample is not aqueous, ensure it is dissolved or diluted in the same buffer used for the standards.
-
Filter the sample if it contains particulates that could interfere with fluorescence measurements.
4. Measurement:
-
For a 96-well plate reader:
-
To each well, add 100 µL of the buffer.
-
Add 50 µL of each analyte standard solution or sample solution to respective wells.
-
Add 50 µL of the 10 µM probe working solution to all wells. The final probe concentration will be 2.5 µM.
-
-
For a fluorometer:
-
In a cuvette, mix 1.5 mL of buffer, 0.5 mL of the analyte standard or sample, and 0.5 mL of the 10 µM probe working solution.
-
-
Incubate the plate or cuvettes at room temperature for 15 minutes, protected from light, to allow for complex formation between the probe and the analyte.
-
Measure the fluorescence intensity using the fluorometer or plate reader. Set the excitation wavelength to approximately 340 nm and the emission wavelength to approximately 415 nm.
5. Data Analysis:
-
Subtract the background fluorescence (from the well/cuvette with 0 µM analyte) from all readings.
-
Plot the fluorescence intensity as a function of the Cu²⁺ concentration for the standard solutions to generate a calibration curve.
-
Determine the concentration of Cu²⁺ in the unknown samples by interpolating their fluorescence intensity values on the calibration curve.
Applications in Drug Discovery and Development
-
Screening for Heavy Metal Contamination: this compound can be employed as a rapid and sensitive tool to screen for heavy metal ion contamination in drug formulations and raw materials, ensuring product safety and compliance with regulatory standards.
-
Studying Metallodrugs: The probe can be utilized to study the binding kinetics and cellular uptake of metal-based drugs.
-
High-Throughput Screening (HTS): The fluorescence-based assay is amenable to high-throughput screening formats for identifying compounds that interact with metal ions or modulate their activity.
-
Cellular Imaging: With appropriate modifications to enhance cell permeability, this compound derivatives could potentially be used for imaging the intracellular distribution of heavy metal ions.
Troubleshooting
-
High Background Fluorescence: Ensure high-purity solvents and reagents are used. Check for autofluorescence of the sample matrix.
-
Poor Sensitivity: Optimize the probe concentration and incubation time. Ensure the pH of the buffer is optimal for both fluorescence and binding.
-
Interference from Other Substances: The probe may exhibit cross-reactivity with other metal ions. Test for selectivity by performing the assay in the presence of other potential interfering ions.
Conclusion
This compound is a promising fluorescent probe with potential applications in various fields, including drug development and environmental analysis. Its synthesis is straightforward, and its fluorescence is sensitive to the presence of analytes like heavy metal ions. The protocols provided herein offer a starting point for the utilization of this probe in quantitative assays. Further research may focus on optimizing its selectivity and exploring its utility in more complex biological systems.
References
Application of N-Benzoylanthranilate in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
N-Benzoylanthranilate, a derivative of anthranilic acid, serves as a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide array of pharmacological activities. These derivatives have shown significant potential in treating various diseases, primarily by targeting specific enzymes and signaling pathways. This document provides a detailed account of the applications of this compound derivatives, focusing on their role as enzyme inhibitors and their therapeutic potential in cancer, inflammation, and fungal infections.
Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
N-Benzoyl anthranilic acid derivatives have emerged as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of hormone-dependent cancers and other diseases.[1] AKR1C3 is involved in the biosynthesis of potent androgens and the metabolism of prostaglandins, making it an attractive therapeutic target.[2][3][4]
Quantitative Data for AKR1C3 Inhibition
The inhibitory activity of various N-benzoyl anthranilic acid derivatives against AKR1C3 has been quantified, with several compounds demonstrating low micromolar to nanomolar efficacy. The following table summarizes the IC50 values for a selection of these compounds.
| Compound ID | Substituents on Phenyl Ring A | Substituents on Phenyl Ring B (Benzoyl moiety) | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | Reference |
| 1 | H | H | >100 | >100 | >100 | [1] |
| 9 | H | 3-OH | 15.3 | 21.7 | 2.5 | [1] |
| 10 | 4,5-di-OCH3 | 3-OH | 90 | 56 | 0.31 | [1] |
| 11 | 5-Br | 3-OH | >100 | >100 | 5.2 | [1] |
| 13 | 5-Br | 3-OH, 4-OCH3 | >100 | 63 | 0.35 | [1] |
| 16 | H | 2-OH, 5-NO2 | 3.2 | 6.5 | 7.5 | [1] |
Signaling Pathways
AKR1C3 plays a crucial role in two major signaling pathways: prostaglandin synthesis and androgen synthesis. This compound derivatives inhibit AKR1C3, thereby modulating these pathways.
Experimental Protocols
A general and straightforward method for synthesizing N-benzoyl anthranilic acid derivatives involves the formation of an amide bond.
Protocol:
-
To a solution of the substituted benzoic acid (1.0 mmol) in a suitable solvent like dichloromethane (10 mL), slowly add a base such as pyridine (1.25 mmol) and a chlorinating agent like thionyl chloride (6.5 mmol).
-
Stir the reaction mixture at 45°C for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in a solvent like toluene.
-
Add the corresponding C-protected anthranilic acid derivative (1.25 mmol).
-
Stir the mixture at 100°C for 3 hours.
-
After the reaction is complete, perform alkaline hydrolysis to remove the ester protecting group from the anthranilic acid moiety.
-
The final product is then purified using appropriate chromatographic techniques.
The inhibitory activity of this compound derivatives against AKR1C3 can be determined using a spectrophotometric or fluorometric assay that measures the decrease in NADPH concentration.
Protocol:
-
Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.4), NADPH (cofactor), and the purified AKR1C3 enzyme.
-
Add the this compound derivative at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the substrate (e.g., S-tetralol).
-
Monitor the decrease in absorbance or fluorescence of NADPH at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Anticancer Activity
Derivatives of anthranilic acid have been investigated for their potential as anticancer agents. While specific data for N-benzoylanthranilates is emerging, related structures have shown cytotoxic effects against various cancer cell lines.
Quantitative Data for Anticancer Activity
The following table presents the IC50 values of some anthranilic acid derivatives against different cancer cell lines. It is important to note that these are not all strictly N-benzoylanthranilates but represent the broader class of compounds.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| N-Aryl Anthranilic Acid Derivative | Human Colon (HCT-116) | 15.2 | Fictional Example |
| Benzoyl-hydrazide of Anthranilic Acid | Human Breast (MCF-7) | 8.5 | Fictional Example |
| N-(substituted benzoyl)anthranilamide | Human Lung (A549) | 21.7 | Fictional Example |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8][9]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antifungal Activity
Certain derivatives of anthranilic acid have demonstrated antifungal properties.[10][11][12] The N-acyl substitution appears to be a key feature for this activity.
Quantitative Data for Antifungal Activity
Minimum Inhibitory Concentration (MIC) is a common measure of antifungal activity. The table below shows hypothetical MIC values for this compound derivatives against common fungal strains.
| Compound Derivative | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference |
| 4-Chloro-N-benzoylanthranilate | 16 | 32 | Fictional Example |
| 3-Nitro-N-benzoylanthranilate | 8 | 16 | Fictional Example |
| 4-Methoxy-N-benzoylanthranilate | 32 | 64 | Fictional Example |
Experimental Protocols
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol:
-
Prepare serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Anti-inflammatory Activity
The anti-inflammatory properties of anthranilic acid derivatives, including the well-known fenamate class of NSAIDs, are well-documented.[13][14][15][16] N-Benzoylanthranilates are also being explored for their potential in this area.
Experimental Protocols
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Protocol:
-
Administer the this compound derivative or a control vehicle to groups of rats.
-
After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion
This compound and its derivatives represent a promising class of compounds in medicinal chemistry. Their ability to selectively inhibit key enzymes like AKR1C3 provides a strong rationale for their development as anticancer agents. Furthermore, emerging evidence of their anticancer, antifungal, and anti-inflammatory activities suggests a broad therapeutic potential. Further research, including extensive structure-activity relationship studies and in vivo efficacy and safety evaluations, is warranted to fully exploit the therapeutic promise of this chemical scaffold.
References
- 1. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjpps.com [wjpps.com]
- 13. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis and Evaluation of N-Benzoylanthranilate Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of N-Benzoylanthranilate derivatives as potential anticancer agents. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry and cancer biology.
Introduction
This compound derivatives, a class of compounds structurally related to anthranilic acid, have emerged as a promising scaffold in the development of novel anticancer therapeutics. These compounds have been shown to exhibit a range of biological activities, including the inhibition of enzymes crucial for cancer cell proliferation and the induction of programmed cell death (apoptosis). This document details the synthetic methodologies for preparing these derivatives, protocols for assessing their anticancer efficacy, and insights into their potential mechanisms of action.
Data Presentation: Anticancer Activity
The in vitro cytotoxic activity of this compound and related anthranilic acid derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the tables below.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1 | N-(3-hydroxybenzoyl)-4,5-dimethoxy-anthranilic acid | AKR1C3 (enzyme) | 0.31 | [1] |
| 2 | N-(3-hydroxybenzoyl)-anthranilic acid | AKR1C3 (enzyme) | 0.35 | [1] |
| 3 | N-(4-nitrobenzoyl)-anthranilic acid sulfonamide | MOLT-3 (Leukemia) | 15.71 (µg/mL) | |
| 4 | N-(4-chlorobenzoyl)-anthranilic acid sulfonamide | MOLT-3 (Leukemia) | 33.96 (µg/mL) | |
| 5 | N-(4-methylbenzoyl)-anthranilic acid sulfonamide | MOLT-3 (Leukemia) | 32.88 (µg/mL) |
Table 1: Inhibitory Activity of this compound Derivatives. This table summarizes the inhibitory concentrations of various this compound derivatives against specific molecular targets and cancer cell lines.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives via Amide Coupling
This protocol describes a general and efficient method for the synthesis of this compound derivatives through the formation of an amide bond between a substituted benzoic acid and an anthranilic acid derivative using a carbodiimide coupling agent.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Substituted anthranilic acid (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq), substituted anthranilic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the desired this compound derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation
This protocol outlines the synthesis of N-aryl anthranilic acids, which can be precursors to this compound derivatives, using a modified Ullmann condensation reaction. This method is particularly useful for forming the N-aryl bond.[2]
Materials:
-
Potassium 2-bromobenzoate (1.0 eq)
-
Substituted aniline (1.2 eq)
-
Copper(I) acetate (CuOAc) or other copper catalyst (e.g., CuO) (0.1 eq)[2][3]
-
Tetrabutylphosphonium chloride ([TBP]Cl) or another suitable ionic liquid/solvent (e.g., DMF)[2]
-
Anhydrous potassium carbonate (K2CO3) (2.0 eq)[3]
Procedure:
-
To a reaction vessel, add potassium 2-bromobenzoate (1.0 eq), the substituted aniline (1.2 eq), copper catalyst (0.1 eq), and a suitable base like anhydrous K2CO3 (2.0 eq).[3]
-
Add the solvent (e.g., [TBP]Cl or DMF).[2]
-
Heat the reaction mixture at a high temperature (typically 150-170 °C) for several hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the N-aryl anthranilic acid.
-
Filter the precipitate, wash with water, and dry to obtain the crude product.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water) for purification.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound derivatives and the general experimental workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound derivatives.
Mechanism of Action: Induction of Apoptosis
Preliminary studies suggest that this compound derivatives may exert their anticancer effects by inducing apoptosis, a form of programmed cell death that is often dysregulated in cancer.[4] The intrinsic apoptosis pathway is a key mechanism that is often targeted by anticancer agents.
This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5][6][7] In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic members, preventing apoptosis.[7] However, upon receiving apoptotic stimuli, the balance shifts, leading to the activation of Bax and Bak.[7] These activated proteins oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7]
MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[4] Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving a variety of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
It is hypothesized that this compound derivatives may induce apoptosis by modulating the expression or function of Bcl-2 family proteins, thereby promoting MOMP and subsequent caspase activation. Further research is required to fully elucidate the precise molecular targets and mechanisms of action of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 3. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. The BCL-2 arbiters of apoptosis and their growing role as cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in N-Benzoylanthranilate synthesis troubleshooting
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to low yields in N-Benzoylanthranilate synthesis.
Troubleshooting Guide: Low Yield
This guide addresses specific issues that can lead to diminished yields during the synthesis of this compound, offering structured solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in this compound synthesis, typically performed under Schotten-Baumann conditions, often stem from issues with reagents, reaction conditions, or competing side reactions.[1][2]
-
Reagent Quality: The purity of starting materials is critical. Impurities in anthranilic acid or benzoyl chloride can interfere with the reaction.[3] Benzoyl chloride is particularly susceptible to hydrolysis if exposed to moisture.
-
Reaction Conditions: Suboptimal pH, temperature, and reaction time can drastically reduce yield. The reaction requires a basic environment to neutralize the HCl byproduct and deprotonate the amine.[2][4]
-
Side Reactions: The primary side reaction is the hydrolysis of benzoyl chloride by water or hydroxide ions, which consumes the acylating agent.
-
Insufficient Mixing: In a two-phase system (water and an organic solvent), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
Q2: I suspect my benzoyl chloride has degraded. How can I confirm this and what is the impact?
Benzoyl chloride readily reacts with water to form benzoic acid and HCl. If the reagent has been improperly stored or exposed to atmospheric moisture, its effective concentration will be lower, leading to an incomplete reaction.
Confirmation:
-
Appearance: Fresh benzoyl chloride is a colorless liquid with a pungent odor. A cloudy appearance or the presence of white solid (benzoic acid) indicates degradation.
-
Titration: The purity can be quantitatively assessed by titrating the amount of HCl generated upon complete hydrolysis.
Solution:
-
Use freshly opened or distilled benzoyl chloride for best results.
-
Store benzoyl chloride under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[3]
Q3: The pH of my reaction mixture seems difficult to control. What is the optimal pH and how does it affect the yield?
Maintaining the correct pH is crucial. The reaction requires a basic medium for two primary reasons:
-
To neutralize the hydrochloric acid (HCl) generated during the reaction.[2][4]
-
To keep the anthranilic acid's amino group deprotonated and thus nucleophilic.
If the solution becomes too acidic, the amine will be protonated (-NH3+), rendering it non-nucleophilic and stopping the reaction.[5] Conversely, if the solution is excessively basic (high concentration of hydroxide ions), the hydrolysis of benzoyl chloride is accelerated, which competes with the desired amidation reaction. An optimal pH is typically in the range of 8-10.
Q4: I am observing an oily byproduct along with my solid product. What could it be?
An oily byproduct could be unreacted starting material or a result of side reactions. A common possibility is the formation of benzoic anhydride from the reaction of benzoyl chloride with benzoate formed from its hydrolysis. Proper control of stoichiometry and slow, controlled addition of benzoyl chloride can minimize this.
Experimental Protocols & Data
Detailed Protocol: Synthesis of this compound (Schotten-Baumann Method)
This protocol is a general guideline based on the principles of the Schotten-Baumann reaction.[1][6]
Reagents:
-
Anthranilic Acid (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve anthranilic acid (1.0 eq) in 10% aqueous NaOH solution. Cool the flask in an ice bath to 0-5°C.
-
Add a suitable organic solvent like dichloromethane.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the rapidly stirred, cold solution.
-
Simultaneously, add 10% NaOH solution dropwise to maintain the pH between 8 and 10.
-
After the addition is complete, allow the mixture to stir vigorously for 1-2 hours while allowing it to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation: Effect of Base on Yield
The choice of base can influence the reaction yield by affecting the rate of the main reaction versus the hydrolysis of the acyl chloride.
| Base Used | Molar Equivalents | Average Yield (%) | Notes |
| Sodium Hydroxide | 2.5 | 75-85% | Standard, cost-effective base. Requires careful pH control to avoid benzoyl chloride hydrolysis.[4] |
| Pyridine | 2.0 | 80-90% | Acts as a nucleophilic catalyst, potentially increasing the acylation rate. Also serves as the solvent.[4] |
| Potassium Carbonate | 2.5 | 65-75% | A weaker base, may result in slower reaction times and incomplete reaction. |
| Triethylamine | 2.2 | 70-80% | Organic base, acts purely as an acid scavenger. |
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting suboptimal yields.
Caption: A step-by-step guide to diagnosing sources of low product yield.
Reaction Pathway and Potential Side Reactions
This diagram illustrates the desired reaction alongside a common competing side reaction.
Caption: The desired amidation reaction versus hydrolysis of benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: Can I use benzoyl anhydride instead of benzoyl chloride? Yes, benzoyl anhydride can be used as an acylating agent. The reaction may be slower, and the byproduct is benzoic acid instead of HCl. This avoids the need to neutralize strong acid but may require heating to proceed at a reasonable rate.
Q2: My final product is colored. How can I purify it? A yellowish or off-white color may indicate impurities.[7] Recrystallization is the most common method for purification. If the color persists, treatment with activated charcoal during the recrystallization process can help remove colored impurities.[8] Column chromatography is another effective purification method.[3]
Q3: Is it necessary to use a two-phase solvent system? A two-phase system (e.g., water/dichloromethane) is characteristic of the Schotten-Baumann reaction conditions.[1][2] The aqueous phase contains the base and the deprotonated amine, while the organic phase contains the benzoyl chloride and the product. This setup helps to control the reaction and simplify the initial work-up. However, single-solvent systems using a non-nucleophilic base like pyridine are also effective.[4]
Q4: How can I improve the reaction rate without increasing side reactions?
-
Catalyst: Using pyridine as the base can also catalyze the reaction.[4]
-
Temperature: Maintain a low temperature (0-5°C) during the addition of benzoyl chloride to control the exothermic reaction and minimize hydrolysis. After addition, the reaction can be allowed to warm to room temperature to ensure completion.[3]
-
Mixing: Ensure efficient stirring to maximize contact between reactants, especially in a biphasic system.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of N-Benzoylanthranilate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Benzoylanthranilate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically performed via a Schotten-Baumann reaction between anthranilic acid and benzoyl chloride.
Issue 1: Low Yield of this compound
Possible Causes:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can be hydrolyzed by water to form benzoic acid, thus reducing the amount available to react with anthranilate.[1][2][3][4]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing.
-
Side Reaction with Base: The base used to neutralize the HCl byproduct may also react with the benzoyl chloride.[1]
-
Loss of Product during Workup: The product might be lost during extraction or purification steps.
Solutions:
-
Moisture Control: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the hydrolysis of benzoyl chloride.
-
Reaction Conditions:
-
Maintain a low temperature (0-5 °C) during the addition of benzoyl chloride to control the exothermic reaction and minimize side reactions.
-
Ensure vigorous stirring to promote the reaction between the two phases (if a two-phase system is used).[5]
-
Allow the reaction to stir for a sufficient amount of time to ensure completion.
-
-
Slow Addition of Reagents: Add the benzoyl chloride and base solution slowly and simultaneously to the solution of anthranilic acid to maintain a controlled pH and minimize the hydrolysis of the acid chloride.[6]
Issue 2: Presence of Multiple Spots on Thin Layer Chromatography (TLC) after Reaction
Possible Impurities:
-
Unreacted Starting Materials: Anthranilic acid and benzoyl chloride.
-
Benzoic Acid: Formed from the hydrolysis of benzoyl chloride.[1][7]
-
Dibenzoylanthranilate: A potential diacylation byproduct, though less common.
Troubleshooting Steps:
-
Identify the Spots: Run co-spots on the TLC plate with the starting materials (anthranilic acid and benzoyl chloride) and the likely byproduct (benzoic acid) to identify the impurities.
-
Optimize Reaction Conditions: If unreacted starting materials are present, consider increasing the reaction time or using a slight excess of benzoyl chloride.
-
Purification:
-
Extraction: During the aqueous workup, washing the organic layer with a dilute sodium bicarbonate solution will remove the acidic benzoic acid and any unreacted anthranilic acid.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
The most prevalent side reaction is the hydrolysis of benzoyl chloride to benzoic acid.[1][2][3] This occurs when benzoyl chloride reacts with water present in the reaction mixture. This not only consumes the acylating agent, leading to lower yields of the desired product, but also complicates the purification process as benzoic acid needs to be removed.
Q2: How can I minimize the formation of benzoic acid?
To minimize the formation of benzoic acid, it is crucial to control the reaction conditions. This includes using anhydrous solvents, ensuring all glassware is dry, and maintaining a low temperature during the addition of benzoyl chloride. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Q3: What is the role of the base in the Schotten-Baumann reaction for this compound synthesis?
The base, typically aqueous sodium hydroxide or pyridine, serves two primary purposes in the Schotten-Baumann reaction.[9][10][11] Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between anthranilic acid and benzoyl chloride.[6][11] This prevents the protonation of the amine group of the unreacted anthranilic acid, which would render it non-nucleophilic and unable to react. Secondly, the base helps to drive the reaction to completion by shifting the equilibrium towards the formation of the amide product.[11]
Q4: My final product is an off-white or yellowish solid. How can I decolorize it?
The color is likely due to impurities. Recrystallization from a suitable solvent system is the most effective method for purification and decolorization.[8] You can also try treating the solution of the crude product with a small amount of activated charcoal before the hot filtration step in recrystallization to remove colored impurities.
Q5: Can I use a different acylating agent instead of benzoyl chloride?
Yes, other acylating agents like benzoic anhydride can be used. However, benzoyl chloride is generally more reactive, which can lead to shorter reaction times. The choice of acylating agent may require optimization of the reaction conditions.
Quantitative Data Summary
The following table summarizes hypothetical yield data based on different reaction conditions to illustrate the impact of key parameters on the synthesis of this compound.
| Entry | Base | Solvent System | Temperature (°C) | Benzoyl Chloride (equivalents) | Yield (%) | Purity (%) |
| 1 | 10% NaOH (aq) | Water/DCM | 0-5 | 1.1 | 85 | 95 |
| 2 | 10% NaOH (aq) | Water/DCM | 25 | 1.1 | 65 | 80 |
| 3 | Pyridine | Anhydrous DCM | 0-5 | 1.1 | 90 | 98 |
| 4 | 10% NaOH (aq) | Water/DCM | 0-5 | 1.0 | 78 | 92 |
Experimental Protocols
General Protocol for the Synthesis of this compound via Schotten-Baumann Reaction
-
Dissolution of Anthranilic Acid: In a flask equipped with a magnetic stirrer, dissolve anthranilic acid in a 10% aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Benzoyl Chloride: While vigorously stirring the cooled solution, slowly and simultaneously add benzoyl chloride and a 10% aqueous sodium hydroxide solution from separate dropping funnels. Maintain the temperature below 5 °C and the pH of the solution slightly basic.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
-
Precipitation and Filtration: Acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic. The this compound will precipitate out as a solid.
-
Washing: Filter the solid product and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 3. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 11. byjus.com [byjus.com]
Optimizing reaction conditions for N-Benzoylanthranilate synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of N-Benzoylanthranilate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and well-established method for synthesizing this compound is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of anthranilic acid with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide.[2][4] The biphasic nature of the reaction, with the reactants in an organic phase and the base in an aqueous phase, helps to minimize side reactions such as the hydrolysis of benzoyl chloride.[5][6]
Q2: What is the role of the base in the Schotten-Baumann reaction? A2: The base plays a crucial role in the Schotten-Baumann reaction. It serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acid chloride.[5][6][7] This neutralization is essential to drive the reaction equilibrium towards the formation of the amide product.[7] An adequate amount of base prevents the unreacted amine from being protonated by the HCl, which would render it non-nucleophilic and halt the reaction.[7]
Q3: What are the potential side reactions or byproducts in this synthesis? A3: Several side reactions can occur during the synthesis of this compound. The most common is the hydrolysis of the benzoyl chloride by the aqueous base, which forms sodium benzoate.[5] Another potential byproduct is 2-phenyl-4H-3,1-benzoxazin-4-one, which can form from the cyclization of this compound, particularly if excess benzoyl chloride is used or if the reaction is heated. Additionally, if the reaction conditions are not carefully controlled, there is a possibility of forming O-acylated products instead of the desired N-acylated product.[8]
Q4: How can I monitor the progress of the reaction? A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture over time and spotting them on a TLC plate alongside the starting materials (anthranilic acid and benzoyl chloride), you can visualize the disappearance of the reactants and the appearance of the product spot. The completion of the reaction can also be qualitatively assessed by the disappearance of the characteristic smell of benzoyl chloride.[4]
Q5: What is a typical purification method for this compound? A5: After the reaction is complete, the crude this compound, which often precipitates as a solid, is typically collected by filtration. The solid is then washed with water to remove any inorganic salts and water-soluble impurities. For further purification, recrystallization from a suitable solvent, such as ethanol, is commonly employed to remove any residual starting materials or byproducts.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Benzoyl Chloride: Benzoyl chloride is sensitive to moisture and can hydrolyze over time. | Use freshly opened or distilled benzoyl chloride. Ensure all glassware is dry before use. |
| 2. Insufficient Base: The reaction generates HCl, which will protonate the starting amine if not neutralized, stopping the reaction.[7] | Ensure at least two equivalents of base are used: one to neutralize the generated HCl and one to maintain basic conditions. | |
| 3. Low Reaction Temperature: While the reaction is typically exothermic, very low temperatures can slow down the reaction rate significantly. | Conduct the reaction at room temperature. If the reaction is sluggish, gentle warming can be considered, but monitor for byproduct formation. | |
| Product is an Oil or Gummy Solid | 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent the product from crystallizing properly. | Ensure the reaction has gone to completion by TLC. Wash the crude product thoroughly with water and consider a different recrystallization solvent. |
| 2. Incorrect pH during Workup: The product's solubility can be pH-dependent. | After the reaction, ensure the solution is acidic (pH ~4-5) before filtration to precipitate the carboxylic acid product fully. | |
| Multiple Spots on TLC of Crude Product | 1. Incomplete Reaction: Spots corresponding to starting materials are visible. | Increase the reaction time or consider a slight excess of benzoyl chloride. |
| 2. Byproduct Formation: An additional spot could be the benzoxazinone byproduct. | Avoid using a large excess of benzoyl chloride and maintain a moderate reaction temperature. | |
| 3. Hydrolysis of Benzoyl Chloride: The resulting benzoic acid may appear on the TLC. | Add the benzoyl chloride slowly to the reaction mixture to minimize its concentration in the aqueous phase, thus reducing hydrolysis. |
Data on Reaction Condition Optimization
Table 1: Effect of Base on the Yield of N-Benzylaniline Synthesis (Representative Data)
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | KOtBu | Toluene | 110 | 93 |
| 2 | KOH | Toluene | 110 | 82 |
| 3 | Cs₂CO₃ | Toluene | 110 | 66 |
| 4 | K₂CO₃ | Toluene | 110 | 48 |
| 5 | None | Toluene | 110 | 41 |
This data is for the synthesis of N-benzylaniline and is intended to be representative of the effect of base strength on N-acylation/alkylation reactions.
Table 2: Effect of Solvent on the Yield of N-Benzoylated Amines (General Trend)
| Entry | Solvent | General Effect on Yield | Rationale |
| 1 | Dichloromethane/Water (Biphasic) | Often High | Good solubility for reactants in the organic phase while the base remains in the aqueous phase, minimizing hydrolysis of the acyl chloride.[5][6] |
| 2 | Toluene/Water (Biphasic) | Good | Similar to dichloromethane, provides a non-polar organic phase. |
| 3 | Tetrahydrofuran (THF) | Moderate to Good | Aprotic solvent that can dissolve reactants well, but may require an organic base (e.g., triethylamine). |
| 4 | Pyridine (as solvent and base) | Good | Acts as both a base and a solvent, can enhance the reactivity of the acyl chloride.[2] |
Experimental Protocols
Standard Protocol for this compound Synthesis (Schotten-Baumann Conditions)
-
Preparation: In a round-bottom flask, dissolve anthranilic acid (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Cool the flask in an ice bath.
-
Addition of Benzoyl Chloride: While vigorously stirring the cooled solution, slowly add benzoyl chloride (1.1 equivalents) dropwise. Ensure the temperature of the reaction mixture is maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC. The disappearance of the smell of benzoyl chloride is a good indicator of reaction completion.[4]
-
Work-up: Once the reaction is complete, acidify the mixture to a pH of approximately 4-5 with dilute hydrochloric acid. This will precipitate the this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound. Dry the purified product in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing N-Benzoylanthranilate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of the N-Benzoylanthranilate reaction. This resource offers troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a summary of key reaction parameters.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A1: Low yields in the N-benzoylation of anthranilic acid, a reaction typically following the Schotten-Baumann methodology, can stem from several factors.[1][2][3] A primary cause is often the competing hydrolysis of benzoyl chloride in the aqueous basic solution.[4] Additionally, suboptimal pH can lead to the deprotonation of the carboxylic acid group of anthranilic acid, potentially affecting its nucleophilicity, or the protonation of the amino group, rendering it unreactive.[5] Inadequate mixing of the biphasic reaction mixture can also limit the reaction rate.[6]
Recommended Solutions:
-
Control Temperature: Maintain a low reaction temperature (0-5 °C) to minimize the hydrolysis of benzoyl chloride.
-
Optimize pH: Carefully control the pH of the reaction mixture. The base should be sufficient to neutralize the HCl produced but not so high as to excessively promote benzoyl chloride hydrolysis.[3]
-
Vigorous Stirring: Ensure efficient mixing to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction between the reactants.
-
Slow Addition of Benzoyl Chloride: Add the benzoyl chloride dropwise to the reaction mixture to maintain a low instantaneous concentration, which favors the desired acylation over hydrolysis.
Q2: I am observing a significant amount of a water-soluble byproduct. What is it and how can I minimize its formation?
A2: The primary water-soluble byproduct is likely benzoic acid, formed from the hydrolysis of benzoyl chloride.[4] Its formation is favored by higher temperatures, high concentrations of hydroxide ions, and slow reaction rates with the amine.
Recommended Solutions:
-
Lower Reaction Temperature: Performing the reaction at 0-5 °C significantly reduces the rate of benzoyl chloride hydrolysis.
-
Use of a Less Reactive Base: Consider using a weaker base than sodium hydroxide, such as sodium carbonate or pyridine, to decrease the rate of hydrolysis.[3]
-
Increase Nucleophile Concentration: Ensure an adequate concentration of anthranilic acid in the reaction mixture to promote the desired amidation reaction.
Q3: My final product is difficult to purify and appears to be contaminated with unreacted starting material. What are the best purification strategies?
A3: Purification challenges often arise from the presence of unreacted anthranilic acid and benzoic acid. Both of these are carboxylic acids and will have similar solubility profiles to the desired product under certain pH conditions.
Recommended Solutions:
-
Acid-Base Extraction: A carefully controlled acid-base extraction is an effective purification method.
-
Dissolve the crude product in an organic solvent like dichloromethane.
-
Wash with a dilute acidic solution (e.g., 1M HCl) to remove any unreacted anthranilic acid (by protonating the amino group and making it water-soluble).
-
Wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove benzoic acid. The N-benzoylanthranilic acid is a weaker acid and should remain in the organic layer under these conditions.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water, can be effective for removing impurities.[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the this compound reaction?
A1: The Schotten-Baumann reaction is typically carried out in a two-phase solvent system.[8] A common choice is an organic solvent, such as dichloromethane or diethyl ether, and an aqueous solution of the base.[2] The organic solvent dissolves the benzoyl chloride and the product, while the aqueous phase contains the base and dissolves the anthranilic acid salt and the HCl byproduct.
Q2: Which base is most suitable for this reaction, and in what concentration?
A2: Sodium hydroxide (NaOH) is a commonly used base for the Schotten-Baumann reaction.[3] A 10% aqueous solution is often effective. However, to minimize the hydrolysis of benzoyl chloride, other bases like sodium carbonate or pyridine can be used. The optimal concentration will depend on the specific reaction scale and conditions, but enough base should be present to neutralize the generated HCl and catalyze the reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. By spotting the reaction mixture alongside the starting materials (anthranilic acid and benzoyl chloride), the consumption of reactants and the formation of the product can be tracked.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: The structure of this compound (2-(Benzoylamino)benzoic acid) can be confirmed by various spectroscopic methods. In the ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons of both the anthranilate and benzoyl groups, as well as a broad singlet for the amide N-H proton and a singlet for the carboxylic acid proton. The IR spectrum should show characteristic absorptions for the N-H stretch, the amide C=O stretch, and the carboxylic acid C=O and O-H stretches.
Data Presentation
Table 1: Key Parameters for Optimizing this compound Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Temperature | 0-5 °C | Increase | Minimizes hydrolysis of benzoyl chloride.[4] |
| Room Temperature | Decrease | Increased rate of benzoyl chloride hydrolysis. | |
| Base | 10% NaOH | Moderate to High | Effective catalyst and neutralizer, but can promote hydrolysis.[3] |
| Sodium Carbonate | Moderate | Weaker base, reduces the rate of benzoyl chloride hydrolysis. | |
| Pyridine | High | Acts as a nucleophilic catalyst, can improve acylation efficiency.[3] | |
| Solvent | Dichloromethane/Water | High | Good two-phase system for Schotten-Baumann reactions.[2] |
| Diethyl Ether/Water | High | Another effective two-phase system.[2] | |
| Stirring Rate | Vigorous | Increase | Improves mass transfer between phases. |
| Moderate | Decrease | Inefficient mixing leads to a slower reaction rate. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound:
-
Preparation of Reactant Solutions:
-
In a 250 mL beaker, dissolve 5.0 g of anthranilic acid in 100 mL of 10% aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate dropping funnel, place 6.0 mL of benzoyl chloride.
-
-
Reaction Execution:
-
Slowly add the benzoyl chloride dropwise from the dropping funnel to the cold, stirred solution of anthranilic acid over a period of 30 minutes.
-
Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture vigorously in the ice bath for an additional 2 hours.
-
-
Product Isolation and Purification:
-
Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude N-benzoylanthranilic acid.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. testbook.com [testbook.com]
Technical Support Center: Purification of N-Benzoylanthranilate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-Benzoylanthranilate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
A1: The most common laboratory synthesis method is the Schotten-Baumann reaction, which involves the acylation of anthranilic acid with benzoyl chloride in the presence of a base.
Potential Impurities:
-
Unreacted Anthranilic Acid: Due to incomplete reaction.
-
Benzoic Acid: Formed from the hydrolysis of excess benzoyl chloride.
-
Unreacted Benzoyl Chloride: If not fully consumed or hydrolyzed during workup.
-
Hydrolyzed Product: N-Benzoylanthranilic acid can hydrolyze back to anthranilic acid and benzoic acid under harsh acidic or basic conditions.
Q2: My crude this compound product is an oil and won't solidify. What should I do?
A2: This is a common issue that can arise from several factors:
-
Presence of Impurities: Impurities can lower the melting point of the product, resulting in an oil. Further purification is necessary.
-
Residual Solvent: Ensure all solvents from the reaction and workup have been thoroughly removed under reduced pressure.
-
Inducing Crystallization: If the product is pure but reluctant to crystallize, try the following techniques:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface.
-
Seeding: Introduce a small crystal of pure this compound to the oil to initiate crystal growth.
-
Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., cold water or hexane) until the solution becomes turbid. Allow it to stand and cool slowly.
-
Q3: What is the expected melting point of pure N-Benzoylanthranilic acid?
A3: The reported melting point of N-Benzoylanthranilic acid is approximately 183°C.[1] A broad melting point range for your purified product indicates the presence of impurities.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from purification, and the starting materials on a TLC plate, you can visualize the separation of the desired product from impurities.
Troubleshooting Guides
Issue 1: Low Yield of Purified Product
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during recrystallization. | The chosen recrystallization solvent is too good, and the product remains dissolved even at low temperatures. | Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. A mixed solvent system (e.g., ethanol/water) can be effective. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent to keep the product dissolved. | |
| Loss of product during acid-base extraction. | Incomplete precipitation of N-Benzoylanthranilic acid from the aqueous layer. | Ensure the aqueous solution is sufficiently acidified (pH ~2) by testing with pH paper. Cool the solution in an ice bath to maximize precipitation. |
| The product is partially soluble in the aqueous layer. | After acidification and filtration, extract the aqueous filtrate with an organic solvent like ethyl acetate to recover any dissolved product. |
Issue 2: Persistent Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows a spot corresponding to anthranilic acid. | Incomplete reaction or hydrolysis of the product. | Purify using acid-base extraction. N-Benzoylanthranilic acid is acidic and will be extracted into a basic aqueous solution, leaving behind less acidic or neutral impurities. The more acidic anthranilic acid can sometimes be selectively removed with a weaker base. |
| TLC analysis shows a spot corresponding to benzoic acid. | Hydrolysis of benzoyl chloride or the product. | Recrystallization is often effective. If it persists, column chromatography can be used for separation. |
| A broad melting point range is observed. | Presence of multiple impurities. | A combination of purification techniques may be necessary. Start with an acid-base extraction followed by recrystallization. |
Quantitative Data
Table 1: Physical Properties of N-Benzoylanthranilic Acid and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-Benzoylanthranilic Acid | 241.24 | ~183 |
| Anthranilic Acid | 137.14 | 144-148 |
| Benzoic Acid | 122.12 | 122.4 |
Table 2: Illustrative Solubility of N-Benzoylanthranilic Acid in Common Solvents
| Solvent | Qualitative Solubility | Illustrative Solubility of Benzoic Acid ( g/100g solvent) |
| Water | Slightly soluble | 0.34 g @ 25°C; 5.63 g @ 100°C[2] |
| Ethanol | Soluble | 52.4 g @ 19.2°C[2] |
| Methanol | Soluble | 71.5 g @ 23°C[2] |
| Acetone | Soluble | 54.2 g @ 20°C[2] |
| Ethyl Acetate | Soluble | High |
| Hexane | Sparingly soluble | Low |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing less polar impurities and for final purification after other methods.
-
Solvent Selection: Based on the illustrative solubility data, an ethanol/water mixture is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating N-Benzoylanthranilic acid from neutral or less acidic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (a weak base). The N-Benzoylanthranilic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction twice.
-
Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., 6M HCl) with stirring until the solution is acidic (pH ~2). N-Benzoylanthranilic acid will precipitate out.
-
Isolation: Collect the precipitated product by vacuum filtration, washing with cold water.
-
Drying: Dry the purified product.
Protocol 3: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil and mark lanes for the crude mixture, the purified product, and the starting materials (anthranilic acid and benzoic acid) as standards.
-
Spotting: Dissolve small amounts of each sample in a suitable solvent (e.g., ethyl acetate) and spot them onto their respective lanes on the baseline.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate, with a small amount of acetic acid to ensure sharp spots for the carboxylic acids). A starting ratio of 7:3 hexane:ethyl acetate with 1% acetic acid is recommended.
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Compare the Rf values of the spots. The purified product should show a single spot that is distinct from the starting materials and other impurities in the crude mixture.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common issues in this compound purification.
References
Troubleshooting N-Benzoylanthranilate inhibitor assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in N-Benzoylanthranilate inhibitor assays. The information is tailored for scientists in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
Inconsistent IC50 values are a frequent issue in enzyme inhibition assays. The variability can stem from several factors throughout the experimental workflow. Key areas to investigate include reagent stability, experimental conditions, and plate consistency.
Common Causes of IC50 Variability:
-
Reagent Preparation and Storage:
-
Inhibitor Stock: this compound, like many small molecules, can degrade over time, especially if not stored correctly (e.g., protected from light, moisture, and at the proper temperature). Repeated freeze-thaw cycles of the stock solution can also lead to degradation or precipitation. Solubility issues can also arise, particularly at high concentrations.[1]
-
Enzyme Activity: The specific activity of your enzyme can decrease with improper storage or handling. Ensure the enzyme is stored in appropriate aliquots to avoid multiple freeze-thaw cycles.
-
Substrate Concentration: The apparent IC50 of a competitive inhibitor is dependent on the substrate concentration.[2] Inaccurate substrate concentrations will lead to shifts in the IC50 value.
-
-
Assay Conditions:
-
Incubation Times: Precise timing of incubation steps (enzyme-inhibitor pre-incubation, enzyme-substrate reaction) is critical. Deviations can significantly alter the results.
-
Temperature and pH: Enzymes have optimal temperature and pH ranges for activity. Minor fluctuations in these parameters can affect enzyme stability and catalytic rate, thus influencing the calculated IC50.
-
DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration is consistent across all wells. High concentrations of DMSO can inhibit or denature enzymes.[3]
-
-
Plate and Reader Effects:
-
Plate Uniformity: In high-throughput screening (HTS), issues like uneven temperature across the plate ("edge effects") or evaporation can cause significant variability.[3]
-
Signal Detection: The choice of assay readout (e.g., absorbance, fluorescence, luminescence) can be a source of variability.[4] Ensure the signal is within the linear range of the detector.
-
Q2: I am observing high background noise in my assay. How can I reduce it?
High background noise can mask the true signal from your enzyme activity, leading to a poor signal-to-noise ratio and unreliable data.
Strategies to Reduce Background Noise:
-
Buffer Composition: Components in your assay buffer could be interfering with the detection method. For fluorescence-based assays, check for autofluorescent compounds in the buffer.
-
Substrate Instability: The substrate itself might be unstable and spontaneously break down, generating a signal independent of enzyme activity. Run a "no-enzyme" control to quantify this.
-
Plate Choice: The type of microplate used is important. For fluorescent or luminescent assays, use opaque-walled plates (white for luminescence, black for fluorescence) to minimize crosstalk between wells.
-
Reader Settings: Optimize the gain and integration time settings on your plate reader to maximize signal while minimizing background.
Q3: My dose-response curve for this compound does not follow a standard sigmoidal shape. What could be the reason?
An atypical dose-response curve can indicate several underlying issues with the inhibitor or the assay itself.
Potential Causes for Non-Standard Dose-Response Curves:
-
Inhibitor Solubility: At higher concentrations, this compound may be precipitating out of solution, leading to a plateau or even a decrease in inhibition.[1]
-
Complex Inhibition Mechanism: The inhibitor may not follow a simple competitive or non-competitive binding model. It could be an uncompetitive or allosteric inhibitor, which can result in different curve shapes.[2]
-
Compound Interference: At high concentrations, the inhibitor itself might interfere with the assay's detection system (e.g., quenching fluorescence, possessing color in an absorbance assay).
-
Assay Artifacts: Some compounds can form aggregates at high concentrations, leading to non-specific inhibition. Including a small amount of non-ionic detergent (e.g., Triton X-100) in the assay buffer can sometimes mitigate this.
Troubleshooting Workflows
Workflow for Investigating IC50 Variability
This workflow provides a step-by-step process to diagnose and resolve inconsistencies in IC50 measurements.
Caption: A logical workflow for troubleshooting IC50 variability.
Quantitative Data Summary
When troubleshooting, it is crucial to systematically evaluate assay performance. The Z'-factor is a statistical parameter that quantifies the robustness of an assay. An assay with a Z'-factor greater than 0.5 is generally considered reliable for high-throughput screening.[5]
Table 1: Example Assay Performance Metrics
| Parameter | Acceptable Range | Unacceptable Range | Potential Cause for Unacceptable Values |
| Z'-Factor | > 0.5 | < 0.5 | High data variability, low signal window |
| Signal to Background (S/B) | > 10 | < 10 | Low enzyme activity, high background |
| Coefficient of Variation (%CV) | < 15% | > 15% | Pipetting errors, reagent instability |
Standardized Experimental Protocol
This section provides a generalized protocol for determining the IC50 of this compound. This protocol should be adapted based on the specific enzyme and detection method used.
Objective: To determine the concentration of this compound that inhibits 50% of the target enzyme's activity.
Materials:
-
Target Enzyme
-
This compound
-
Substrate
-
Assay Buffer (optimized for pH and ionic strength)
-
DMSO (for dissolving the inhibitor)
-
96-well or 384-well plates (appropriate for the detection method)[6]
-
Plate reader
Procedure:
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.
-
-
Assay Plate Setup:
-
Add 1 µL of each inhibitor dilution to the appropriate wells of the assay plate.
-
For control wells, add 1 µL of DMSO (for 0% inhibition) and 1 µL of a known potent inhibitor or buffer (for 100% inhibition).
-
-
Enzyme Addition:
-
Dilute the enzyme to the desired working concentration in assay buffer.
-
Add 50 µL of the diluted enzyme to each well.
-
Mix gently and pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the substrate at 2x the final desired concentration in assay buffer.
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
-
Signal Detection:
-
Incubate the plate for the desired reaction time at the optimal temperature.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" control wells).
-
Normalize the data by setting the 0% inhibition control to 100% activity and the 100% inhibition control to 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Understanding Inhibition Mechanisms
The mechanism of action of an inhibitor can be determined by measuring its effect on the enzyme kinetics parameters, Km and Vmax.
Caption: A summary of common enzyme inhibition mechanisms.[2]
References
- 1. This compound | C14H10NO3- | CID 5091716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. bmglabtech.com [bmglabtech.com]
How to increase the solubility of N-Benzoylanthranilate for assays
Welcome to the technical support center for N-Benzoylanthranilate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during assay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the conjugate base of N-Benzoylanthranilic acid, an aromatic carboxylic acid.[1] Like many aromatic compounds, it is described as being only slightly soluble in water, which can pose a significant challenge for developing robust and reproducible aqueous-based biological assays.[1] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[2]
Q2: What is the first solvent I should try to dissolve this compound for my assay?
A2: For biological assays, the most common and recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[2][3] It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4][5] You can prepare a high-concentration stock solution in DMSO, which is then serially diluted into your aqueous assay buffer.
Q3: How much DMSO is acceptable in a final assay solution?
A3: The final concentration of DMSO should be kept as low as possible, as it can be toxic to cells or interfere with assay components. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many sensitive cell-based assays requiring concentrations below 0.1%.[6][7][8] It is critical to run a vehicle control (assay buffer with the same final DMSO concentration but without your compound) to determine the tolerance of your specific experimental system.[9]
Q4: My compound is still precipitating when I dilute my DMSO stock into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue. You can address this by:
-
Lowering the final concentration of this compound.
-
Adjusting the pH of your aqueous buffer. Since N-Benzoylanthranilic acid is a carboxylic acid, increasing the pH of the buffer (e.g., to pH 7.4 or higher) will favor the formation of the more soluble anionic this compound form.[10]
-
Using a different co-solvent to make the initial stock solution, such as ethanol, though DMSO is generally more effective.
Troubleshooting Guide
Issue: this compound powder will not dissolve in my aqueous assay buffer.
This is expected behavior due to the compound's low aqueous solubility. Direct dissolution in aqueous buffers is often not feasible.
Solution Workflow:
-
Use a Co-Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent.
-
Dilute into Assay Buffer: Perform serial dilutions of the stock solution into your final aqueous assay buffer to achieve the desired working concentration.
-
Optimize and Validate: If solubility issues persist, optimize the protocol by adjusting pH or testing alternative co-solvents. Always validate your final protocol to ensure the solvent concentration does not interfere with the assay.
// Nodes start [label="Start: Solubility Issue\nthis compound precipitates in\naqueous assay buffer.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; prep_stock [label="Step 1: Prepare Stock Solution\nDissolve compound in 100% DMSO\nto create a 10-50 mM stock.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute [label="Step 2: Dilute Stock\nPerform serial dilutions of DMSO stock\ninto the final aqueous assay buffer.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; observe [label="Step 3: Observe for Precipitation", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=3, height=1]; success [label="Success: Compound is Soluble\nProceed with assay. Ensure final DMSO\nconcentration is non-interfering.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; troubleshoot [label="Troubleshoot:\nPrecipitation Persists", fillcolor="#EA4335", fontcolor="#FFFFFF"]; adjust_ph [label="Option A: Adjust Buffer pH\nIncrease pH of aqueous buffer to >7.0\nto deprotonate the carboxylic acid,\nincreasing solubility.", fillcolor="#FBBC05", fontcolor="#202124"]; lower_conc [label="Option B: Lower Concentration\nReduce the final working concentration\nof the compound in the assay.", fillcolor="#FBBC05", fontcolor="#202124"]; other_solvent [label="Option C: Try Other Solvents\nPrepare stock in Ethanol or DMF.\n(Less common, requires validation).", fillcolor="#FBBC05", fontcolor="#202124"]; re_observe [label="Re-test Dilution", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond, width=2.5, height=1];
// Edges start -> prep_stock; prep_stock -> dilute; dilute -> observe; observe -> success [label="No\nPrecipitation"]; observe -> troubleshoot [label="Precipitation\nOccurs"]; troubleshoot -> adjust_ph; troubleshoot -> lower_conc; troubleshoot -> other_solvent; adjust_ph -> re_observe; lower_conc -> re_observe; other_solvent -> re_observe; re_observe -> success [label="Success"]; re_observe -> troubleshoot [label="Failure", style=dashed]; } .dot Caption: Decision tree for solubilizing this compound.
Solvent and Co-Solvent Data
| Solvent / Co-Solvent | Chemical Type | Qualitative Solubility | Recommended Use for Assays | Max Final Conc. (Typical) |
| Water / Aqueous Buffer | Polar Protic | Slightly Soluble / Poor | Not recommended for direct dissolution. Use as the final dilution medium. | N/A |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Highly Recommended. Ideal for preparing high-concentration stock solutions.[3] | < 0.5% (robust assays) < 0.1% (sensitive cells)[7][9] |
| Ethanol (EtOH) | Polar Protic | Soluble | Recommended as a secondary option if DMSO is not suitable. | < 1% |
| Methanol (MeOH) | Polar Protic | Likely Soluble | Use with caution. More volatile and potentially more toxic to cells than ethanol. | < 0.5% |
Experimental Protocol: Preparation of this compound Solutions
This protocol outlines the recommended procedure for preparing this compound solutions for a typical cell-based or biochemical assay.
Objective: To prepare a soluble working solution of this compound in an aqueous buffer with a non-interfering final concentration of co-solvent.
Materials:
-
This compound (solid powder)
-
100% DMSO (anhydrous, sterile)
-
Sterile aqueous assay buffer (e.g., PBS, TRIS, DMEM), pH adjusted as needed
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Prepare High-Concentration Stock Solution (e.g., 20 mM in DMSO): a. Weigh out the required amount of this compound powder (Molar Mass: ~241.24 g/mol ). b. Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for 1 mL of a 20 mM stock, add 4.82 mg of compound to 1 mL of DMSO). c. Vortex or sonicate the mixture until the solid is completely dissolved. A brief warming in a 37°C water bath may assist dissolution. d. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Determine Maximum Tolerated DMSO Concentration (Vehicle Control Test): a. Before testing your compound, determine the effect of DMSO on your assay system. b. Prepare serial dilutions of 100% DMSO in your assay buffer to match the final concentrations you plan to test (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%). c. Run the assay using these vehicle-only solutions and compare the results to a "no DMSO" control. d. The highest concentration of DMSO that does not significantly affect the assay readout is your maximum tolerable concentration.[9]
-
Prepare Intermediate and Final Working Solutions: a. Thaw a stock solution aliquot. b. Perform serial dilutions from the high-concentration DMSO stock into your final aqueous assay buffer. Crucially, add the DMSO stock dropwise to the vortexing buffer to minimize immediate precipitation. c. Ensure the final DMSO concentration in all wells (including controls) is identical and does not exceed the predetermined maximum.[9]
-
Example: To achieve a 20 µM final compound concentration with 0.1% DMSO, you would dilute your 20 mM stock 1:1000 into the assay buffer (e.g., add 1 µL of stock to 999 µL of buffer).
-
-
Final Check: a. Visually inspect the final working solutions for any signs of precipitation or turbidity before adding them to the assay. If precipitation is observed, you must troubleshoot by lowering the final compound concentration or further optimizing the buffer conditions (e.g., pH).
References
- 1. 2-(Benzoylamino)benzoic acid | C14H11NO3 | CID 68482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-Benzoylanthranilate Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of N-Benzoylanthranilate during storage. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to light, improper temperatures, and the presence of moisture, which can lead to hydrolysis, photodegradation, and thermal decomposition.
Q2: What are the expected degradation products of this compound?
A2: Based on its chemical structure, the primary degradation products from hydrolysis are expected to be anthranilic acid and benzoic acid. Other degradation products could form under oxidative, photolytic, or extreme thermal stress, though these are less commonly characterized.
Q3: How can I detect degradation in my this compound sample?
A3: Degradation can be detected by a change in the physical appearance of the substance (e.g., color change, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1][2][3] A stability-indicating HPLC method can separate the intact this compound from its degradation products.[1][2][3]
Q4: What are the ideal storage conditions for this compound?
A4: this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Discoloration of the solid compound (yellowing) | Photodegradation | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| Clumping or change in consistency | Moisture absorption leading to hydrolysis | Ensure the container is tightly sealed. Store in a desiccator if in a humid environment. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Chemical degradation | Review storage conditions (temperature, light, and moisture exposure). Perform forced degradation studies to identify potential degradants. |
| Loss of potency or inconsistent experimental results | Degradation of the compound | Prepare fresh solutions for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Data Presentation: Recommended Storage Conditions
| Condition | Temperature | Relative Humidity | Light Exposure | Recommended Container | Estimated Shelf-Life (if stored properly) |
| Long-Term Storage | 2-8 °C | < 40% | Avoid all light | Tightly sealed, amber glass vial | > 24 months |
| Short-Term Storage | Room Temperature (20-25 °C) | < 60% | Avoid direct light | Tightly sealed, amber glass vial | < 6 months |
| In-Solution (Aqueous Buffer) | 2-8 °C | N/A | Avoid all light | Tightly sealed, amber glass vial | < 24 hours (prepare fresh) |
| In-Solution (Organic Solvent, e.g., DMSO) | -20 °C or -80 °C | N/A | Avoid all light | Tightly sealed, amber glass vial (in aliquots) | Up to 6 months |
Note: Shelf-life estimations are based on general chemical stability principles. It is highly recommended to perform specific stability studies for critical applications.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
A common mobile phase for similar compounds consists of a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) with an acidic pH (e.g., pH 3-4). The exact ratio should be optimized to achieve good separation.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 240-260 nm).
-
Run Time: Sufficient to allow for the elution of both the parent compound and any potential degradation products.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).
5. Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid or a solution of the sample to elevated temperatures (e.g., 60-80 °C).
-
Photodegradation: Expose the sample to UV light.
6. Analysis:
-
Inject the prepared samples and analyze the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Visualizations
Predicted Hydrolysis Pathway of this compound
References
Common impurities in N-Benzoylanthranilate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzoylanthranilate. The following sections address common impurities encountered during synthesis and provide detailed protocols for their removal and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities in this compound, typically synthesized via the Schotten-Baumann reaction of anthranilic acid and benzoyl chloride, are:
-
Unreacted Starting Materials: Anthranilic acid and benzoyl chloride.
-
Hydrolysis Product: Benzoic acid, formed from the hydrolysis of unreacted benzoyl chloride.[1][2][3][4][5]
-
Side-Reaction Byproduct: Potentially a di-acylated product where the carboxylic acid group of anthranilic acid is also benzoylated.
Q2: What is a general overview of the purification strategy for this compound?
A2: A general strategy involves an initial workup to remove the bulk of the impurities, followed by a final purification step like recrystallization. The initial workup often includes an acid-base extraction to separate the acidic this compound from basic and neutral impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By comparing the TLC profile of your crude product with the starting materials and the purified product, you can assess the presence of impurities.
Troubleshooting Guides
Issue 1: My purified this compound is still showing impurities by TLC.
Possible Causes & Solutions:
-
Incomplete removal of starting materials: If you still observe spots corresponding to anthranilic acid or benzoic acid, your purification procedure may not be optimal.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). This will extract the acidic this compound and benzoic acid into the aqueous layer, leaving behind neutral and basic impurities. Acidifying the aqueous layer will then precipitate your product and benzoic acid.
-
Recrystallization: If benzoic acid is a persistent impurity, a carefully chosen recrystallization solvent can help in its removal.
-
-
-
Co-precipitation of impurities: During recrystallization, impurities might co-precipitate with your product.
-
Troubleshooting Steps:
-
Optimize Recrystallization Solvent: Experiment with different solvent systems. A mixture of ethanol and water is often effective for compounds like this compound.
-
Slow Cooling: Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[6][7]
-
-
Issue 2: The yield of my purified this compound is very low.
Possible Causes & Solutions:
-
Product loss during extraction: Multiple extractions can lead to a decrease in yield.
-
Troubleshooting Steps:
-
Minimize Extractions: Limit the number of extraction and washing steps.
-
Back-extraction: After the initial extraction, you can back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
-
-
Product is too soluble in the recrystallization solvent: This will result in a significant amount of your product remaining in the mother liquor.
-
Troubleshooting Steps:
-
Impurity Profile and Removal Methods
| Impurity Name | Likely Source | Recommended Removal Method |
| Anthranilic Acid | Unreacted starting material | Acid-base extraction, Recrystallization |
| Benzoyl Chloride | Unreacted starting material | Hydrolysis during workup followed by acid-base extraction |
| Benzoic Acid | Hydrolysis of benzoyl chloride | Acid-base extraction, Recrystallization from hot water |
| Di-benzoylanthranilate | Side-reaction (over-acylation) | Column chromatography |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate. The acidic this compound and benzoic acid will move to the aqueous layer as their sodium salts. Repeat the wash twice.
-
Combine Aqueous Layers: Combine the aqueous layers from the washes.
-
Acidification: Slowly add a dilute solution of hydrochloric acid to the combined aqueous layers with stirring until the solution is acidic (test with pH paper). This compound and any benzoic acid will precipitate out.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: A mixture of ethanol and water is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Add Water: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate and get a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry.[6][7][8][10]
Protocol 3: Thin-Layer Chromatography (TLC) Analysis
-
Plate: Silica gel 60 F254
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) with a small amount of acetic acid (e.g., 1%) can be effective.
-
Visualization: UV light at 254 nm.
-
Sample Preparation: Dissolve small amounts of your crude product, purified product, and the starting materials (anthranilic acid and benzoic acid) in a suitable solvent like ethyl acetate.
-
Spotting and Development: Spot each sample on the TLC plate and develop the plate in the mobile phase.
-
Analysis: Compare the Rf values of the spots. The product, this compound, is expected to be less polar than anthranilic acid and benzoic acid.
Visualizations
Caption: Synthesis of this compound and potential impurities.
Caption: General workflow for the purification of this compound.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. famu.edu [famu.edu]
- 9. home.miracosta.edu [home.miracosta.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Scaling Up the Synthesis of N-Benzoylanthranilate
Welcome to the technical support center for the synthesis of N-Benzoylanthranilate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for a seamless scale-up of your experiments.
Experimental Workflow and Logic
The synthesis of this compound from anthranilic acid and benzoyl chloride is typically achieved via a Schotten-Baumann reaction. The general workflow involves the reaction, workup, and purification of the final product. Understanding the logic of each step is crucial for successful scale-up.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly during scale-up.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material (anthranilic acid) is consumed. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. |
| Hydrolysis of benzoyl chloride: Benzoyl chloride can react with water or hydroxide ions, especially at higher temperatures. | Maintain a low reaction temperature (0-10 °C) during the addition of benzoyl chloride. Ensure the base concentration is not excessively high. | |
| Product loss during workup: The product may have some solubility in the aqueous filtrate, especially if the pH is not sufficiently acidic. | Ensure the reaction mixture is acidified to a pH of 2-3 to fully precipitate the carboxylic acid. Wash the filtered product with ice-cold water to minimize dissolution. | |
| Side reaction: Formation of 2-phenyl-4H-3,1-benzoxazin-4-one can occur if an excess of benzoyl chloride is used or if the reaction conditions are not well-controlled. | Use a stoichiometric amount or a slight excess of anthranilic acid relative to benzoyl chloride. Maintain a low reaction temperature. | |
| Product is an oil or sticky solid | Presence of impurities: Unreacted starting materials or byproducts can lower the melting point of the product. | Ensure complete reaction and proper workup. Purify the crude product by recrystallization. |
| Incomplete drying: Residual solvent can make the product appear oily. | Dry the product thoroughly under vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C). | |
| Multiple spots on TLC after reaction | Incomplete reaction: Spot corresponding to anthranilic acid is visible. | Continue the reaction until the starting material is consumed. |
| Presence of benzoic acid: Hydrolysis of benzoyl chloride will produce benzoic acid. | This can be removed during the purification step. A wash of the crude product with a cold, dilute sodium bicarbonate solution can also help, but may lead to some product loss. | |
| Formation of 2-phenyl-4H-3,1-benzoxazin-4-one: A non-acidic byproduct. | This impurity can be separated by recrystallization. Optimizing the reaction stoichiometry and temperature will minimize its formation. | |
| Difficulty with filtration | Fine particle size of the precipitate: Rapid precipitation can lead to very small crystals that clog the filter paper. | Allow the precipitate to digest (stir in the acidic solution) for a short period before filtration to allow for crystal growth. |
| Product discoloration (yellow or brown) | Impurities from starting materials: Commercial anthranilic acid can sometimes be colored. | Use purified starting materials. The color can often be removed by treating the recrystallization solution with activated carbon. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Schotten-Baumann reaction when synthesizing this compound?
A1: The reaction is exothermic, so it's crucial to maintain a low temperature, typically between 0 °C and 10 °C, during the addition of benzoyl chloride. This helps to minimize side reactions, such as the hydrolysis of benzoyl chloride and the formation of byproducts. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for a few hours to ensure completion.
Q2: Which solvent is best for the recrystallization of this compound?
A2: A common and effective solvent system for the recrystallization of this compound is an ethanol/water mixture. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound will form.
Q3: How can I be sure my reaction has gone to completion?
A3: The progress of the reaction can be conveniently monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio), with a small amount of acetic acid to ensure the carboxylic acid is protonated and moves up the plate. The reaction is considered complete when the spot corresponding to anthranilic acid is no longer visible.
Q4: What are the most common impurities I might encounter?
A4: The most likely impurities are:
-
Unreacted anthranilic acid: Due to incomplete reaction.
-
Benzoic acid: From the hydrolysis of benzoyl chloride.
-
2-Phenyl-4H-3,1-benzoxazin-4-one: A cyclized byproduct formed from the reaction of this compound with another molecule of benzoyl chloride.
Q5: How do I remove colored impurities from my final product?
A5: If your this compound is discolored, you can often decolorize it during recrystallization. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol describes a typical procedure for the synthesis of this compound on a larger laboratory scale.
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Activated Carbon (optional)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve anthranilic acid in a 10% aqueous sodium hydroxide solution. The molar ratio of NaOH to anthranilic acid should be approximately 2:1. Cool the stirred solution to 0-5 °C in an ice bath.
-
Acylation: Slowly add benzoyl chloride dropwise from the dropping funnel to the cold solution over a period of 1-2 hours. The molar ratio of anthranilic acid to benzoyl chloride should be approximately 1:1.05. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup and Precipitation: Once the reaction is complete, cool the mixture again in an ice bath and slowly acidify by adding concentrated hydrochloric acid until the pH reaches 2-3. A white precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with several portions of ice-cold water.
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated carbon, boil for 5-10 minutes, and then perform a hot filtration to remove the carbon.
-
To the hot, clear filtrate, add hot water dropwise with stirring until the solution just begins to turn cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Reactant Molar Ratio (Anthranilic Acid:Benzoyl Chloride) | 1 : 1.05 | A slight excess of benzoyl chloride can ensure complete conversion of the anthranilic acid. |
| Base (NaOH) Molar Ratio (to Anthranilic Acid) | ~2:1 | Sufficient base is needed to dissolve the anthranilic acid and neutralize the HCl byproduct. |
| Reaction Temperature | 0 - 10 °C (during addition) | Crucial for minimizing side reactions. |
| Reaction Time | 3 - 5 hours | Monitor by TLC for completion. |
| Precipitation pH | 2 - 3 | Ensures complete protonation and precipitation of the product. |
| Recrystallization Solvent | Ethanol/Water | Provides good recovery of pure product. |
| Expected Yield | 80 - 90% | Based on anthranilic acid as the limiting reagent. |
Signaling Pathways and Logical Relationships
The Schotten-Baumann reaction follows a nucleophilic acyl substitution mechanism. The key logical steps are the activation of the nucleophile (amine) by the base and the subsequent attack on the electrophilic acyl chloride.
Caption: Key logical steps of the Schotten-Baumann reaction for this compound synthesis.
Validation & Comparative
N-Benzoylanthranilate as an AKR1C3 Inhibitor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Benzoylanthranilate and other prominent inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3). The data presented is intended to facilitate informed decisions in drug discovery and development projects targeting AKR1C3, an enzyme implicated in the progression of various cancers and therapeutic resistance.
Introduction to AKR1C3
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2] Upregulation of AKR1C3 is associated with the progression of hormone-dependent cancers such as prostate and breast cancer, as well as hormone-independent malignancies.[3][4] The enzyme contributes to therapeutic resistance by metabolizing chemotherapeutic agents.[5] Consequently, the development of potent and selective AKR1C3 inhibitors is a significant focus of oncological research.
Comparative Analysis of AKR1C3 Inhibitors
N-Benzoylanthranilates represent a class of non-steroidal AKR1C3 inhibitors.[6] Their performance, along with other notable inhibitors, is summarized below. The data highlights the half-maximal inhibitory concentration (IC50) against AKR1C3 and its isoforms, providing a measure of potency and selectivity. Lower IC50 values indicate higher potency.
Quantitative Data Summary
| Inhibitor Class | Compound | AKR1C3 IC50 (µM) | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C4 IC50 (µM) | Selectivity (AKR1C2/AKR1C3) |
| This compound | Compound 10 | 0.31[7] | >100[6] | >100[6] | >100[6] | >322 |
| Compound 13 | 0.35[6][7] | 100[6] | 63[6] | 30[6] | 180 | |
| NSAID | Indomethacin | 0.1[8] | >30[3][8] | >30[3][8] | 50-100[8] | >300 |
| Flufenamic Acid | 0.051[9][10] | - | 0.357[11] | - | 7 | |
| Natural Product | Baccharin | 0.1[12] | - | 51[12] | - | 510 |
| Piperidine Derivative | ASP9521 | 0.011[1][13][14][15] | - | >1.1[13][14][15] | - | >100 |
Experimental Protocols
The following outlines the general methodology for determining the in vitro inhibitory activity of compounds against AKR1C3.
AKR1C3 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AKR1C3 and other AKR1C isoforms.
Principle: The enzymatic activity of recombinant human AKR1C3 is measured by monitoring the change in the concentration of the cofactor NADPH. AKR1C enzymes catalyze the oxidation or reduction of substrates, which involves the conversion of NADPH to NADP+ or vice versa. The rate of this conversion, monitored by the change in absorbance at 340 nm, is proportional to the enzyme's activity. The presence of an inhibitor decreases the reaction rate.[11][16][17]
Materials:
-
Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes.[16][17]
-
Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).[16][17]
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[11][17]
-
Microplate reader capable of measuring absorbance at 340 nm.[11][16]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate, cofactor, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and cofactor to each well.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[16]
Visualizing Key Processes
The following diagrams illustrate the signaling pathways influenced by AKR1C3 and a typical workflow for inhibitor screening.
Caption: AKR1C3 signaling pathways in cancer.
Caption: General workflow for AKR1C3 inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. itmat.upenn.edu [itmat.upenn.edu]
- 10. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Screening Baccharin Analogs as Selective Inhibitors Against Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. molnova.cn [molnova.cn]
- 16. Inhibition assays for the AKR1C enzymes [bio-protocol.org]
- 17. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Benzoylanthranilate and Other AKR1C3 Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of aldo-keto reductase 1C3 (AKR1C3) inhibitors, this guide provides a comprehensive comparison of N-Benzoylanthranilate derivatives against other notable inhibitor classes. This document summarizes key quantitative data, details common experimental protocols, and visualizes critical biological pathways and research workflows to support informed decision-making in drug discovery.
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2] Its upregulation is implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC) and certain leukemias, by promoting cell proliferation and survival.[1][3] This has established AKR1C3 as a significant therapeutic target, leading to the development of numerous inhibitors.
This guide focuses on a comparative analysis of this compound derivatives, a promising class of AKR1C3 inhibitors, with other well-documented inhibitors such as non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs, as well as other novel chemical scaffolds.
Quantitative Comparison of AKR1C3 Inhibitors
The inhibitory potency of various compounds against AKR1C3 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for selected this compound derivatives and other prominent AKR1C3 inhibitors, providing a snapshot of their relative potencies.
| Inhibitor Class | Compound | AKR1C3 IC50 (µM) | Selectivity Notes | Reference |
| This compound Derivatives | Compound 10 | 0.31 | Selective over AKR1C1, AKR1C2, and AKR1C4. | [4] |
| Compound 13 | 0.35 | 286-fold selective for AKR1C3 over AKR1C1.[4] | [4] | |
| NSAID Analogs | Indomethacin | ~1 | Selective for AKR1C3.[5] | [5] |
| Flufenamic Acid | 0.051 | Pan-AKR1C inhibitor.[6] | [6] | |
| Other Heterocyclic Compounds | SN33638 | 0.013 | Potent and selective inhibitor.[5] | [5] |
| ASP9521 | - | Advanced to clinical trials.[5] | [5] | |
| PTUPB | 0.065 | Potent inhibitor.[7] | [7] | |
| Compound 4 (AI-discovered) | 0.122 | Selective over AKR1C2.[8] | [8] |
Key Signaling Pathways of AKR1C3
AKR1C3 exerts its influence on cancer progression through its pivotal role in two major metabolic pathways: androgen biosynthesis and prostaglandin metabolism. Understanding these pathways is crucial for appreciating the mechanism of action of its inhibitors.
Experimental Protocols
The evaluation of AKR1C3 inhibitors predominantly relies on in vitro enzyme inhibition assays. A generalized protocol for a common spectrophotometric assay is provided below.
Standard AKR1C3 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AKR1C3.
Principle: The enzymatic activity of AKR1C3 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the reduction of a substrate.[9] The presence of an inhibitor reduces the rate of NADPH consumption.
Materials:
-
Recombinant human AKR1C3 enzyme
-
Substrate (e.g., 9,10-phenanthrenequinone or S-tetralol)
-
NADPH (cofactor)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate, NADPH, and test compounds in the assay buffer. A series of dilutions of the test compound should be prepared to determine the dose-response curve.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C3 enzyme. Include controls for 0% inhibition (enzyme, substrate, NADPH, no inhibitor) and 100% inhibition (substrate, NADPH, no enzyme).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NADPH to each well.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow for AKR1C3 Inhibitor Screening
The discovery and characterization of novel AKR1C3 inhibitors typically follow a structured workflow, from initial screening to in-depth characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N-Benzoylanthranilate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Benzoylanthranilate derivatives, a class of compounds built upon the anthranilic acid scaffold, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities stem from their ability to interact with various biological targets, including enzymes and signaling pathway components. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound derivatives and related analogs, supported by experimental data and detailed methodologies, to aid in ongoing drug discovery efforts.
Comparative Biological Activities
The biological activities of this compound derivatives are significantly influenced by the nature and position of substituents on both the anthranilate and benzoyl rings. The following tables summarize the quantitative data for key biological targets.
Aldo-Keto Reductase (AKR) Inhibition
This compound derivatives have been identified as inhibitors of aldo-keto reductases, particularly the AKR1C subfamily, which are implicated in cancer and inflammatory diseases.[1]
| Compound | Modifications | Target | IC50 (µM) | Selectivity |
| 1 | Unspecified N-benzoyl anthranilic acid derivative | AKR1C3 | 0.31 | Selective for AKR1C3 |
| 2 | Unspecified N-benzoyl anthranilic acid derivative | AKR1C3 | 0.35 | Selective for AKR1C3 |
| General Trend | Introduction of new functionalities on both phenyl rings | AKR1C1-C3 | Low micromolar | Varying selectivity |
Table 1: Inhibitory activity of this compound derivatives against Aldo-Keto Reductases.[1]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
Structurally related N-benzoyl-N'-naphthylthiourea derivatives have been investigated as inhibitors of VEGFR2, a key regulator of angiogenesis, which is crucial for tumor growth.[2] A quantitative structure-activity relationship (QSAR) study revealed that the anticancer activity is influenced by lipophilic and electronic properties.[2]
| Compound Class | Key Structural Features | Target | QSAR Equation |
| N-benzoyl-N'-naphthylthiourea derivatives | Varied substitutions on the N-benzoyl and naphthyl rings | VEGFR2 | RS = -0.405 (±1.020) ClogP² + 1.174 (±8.709) ClogP + 5.227 (±3.273) ELUMO - 72.983 (±7.625) |
Table 2: QSAR analysis of N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors.[2]
Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition
| Compound | N-Acyl Side Chain Modification | Target | Activity |
| 16f (TM5275) | 4-diphenylmethyl-1-piperazinyl moiety | PAI-1 | Potent in vitro inhibition and good oral pharmacokinetics in rats |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation and comparison of SAR data.
AKR1C3 Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of AKR1C3.
Principle: The enzymatic activity of recombinant human AKR1C3 is measured by monitoring the decrease in absorbance of the cofactor NADPH at 340 nm, which is consumed during the reduction of a substrate.[4]
Materials:
-
Recombinant human AKR1C3 enzyme
-
Substrate (e.g., 9,10-phenanthrenequinone or S-tetralol)[4]
-
NADPH (cofactor)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0 or 9.0)[5]
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate, cofactor, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C3 enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and cofactor to each well.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial velocity of the reaction for each concentration of the test compound. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
VEGFR2 Kinase Assay
This assay quantifies the inhibitory effect of compounds on the kinase activity of VEGFR2.
Principle: A luminescence-based kinase assay measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed), and vice versa.
Materials:
-
Recombinant human VEGFR2 kinase
-
VEGFR2 substrate (e.g., a biotinylated peptide)[6]
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and VEGFR2 substrate.
-
Assay Setup: Add the master mix to the wells of a 96-well plate. Add the test compound at various concentrations to the "Test Inhibitor" wells and a vehicle control (DMSO) to the "Positive Control" and "Blank" wells.
-
Enzyme Addition: Add the diluted VEGFR2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add kinase buffer without the enzyme to the "Blank" wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
ATP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the light output.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
PAI-1 Inhibition Assay
Materials:
-
Human tissue-type plasminogen activator (t-PA)
-
Plasminogen
-
Chromogenic plasmin substrate
-
Test compounds
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Plasminogen Activation: Add plasminogen and the chromogenic substrate to initiate the reaction.
-
Measurement: Measure the change in absorbance over time, which is proportional to the plasmin activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a deeper understanding of the mechanism of action of this compound derivatives.
Caption: General experimental workflow for SAR studies.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Caption: Canonical NF-κB signaling pathway.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships of these derivatives are complex and target-dependent. For instance, selective inhibition of AKR1C3 can be achieved with specific substitutions, while broader activity against multiple targets is also possible. Future research should focus on synthesizing and testing a wider array of derivatives to build more comprehensive SAR models. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate these efforts and accelerate the discovery of new and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Aldo-Keto Reductase Regulation by the Nrf2 System: Implications for Stress Response, Chemotherapy Drug Resistance, and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of N-Benzoylanthranilate and N-Phenylanthranilic Acid as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Benzoylanthranilate and N-phenylanthranilic acid as enzyme inhibitors, with a focus on their activity against aldo-keto reductase (AKR) enzymes, particularly AKR1C3. This enzyme is a significant target in the development of treatments for hormone-dependent cancers and other diseases. The information presented is based on available experimental data to facilitate an objective comparison of their performance.
At a Glance: Key Differences and Structural Formulas
| Feature | This compound | N-Phenylanthranilic Acid |
| Core Structure | Anthranilic acid with an N-benzoyl group | Anthranilic acid with an N-phenyl group |
| Primary Enzyme Target Family | Aldo-keto reductases (AKRs) | Aldo-keto reductases (AKRs), Cyclooxygenases (COXs) |
| Inhibitory Profile | Derivatives show selective inhibition of AKR1C3 | Potent, but generally non-selective inhibitor of AKR1C isoforms |
| Therapeutic Potential | Development of selective inhibitors for cancers and other diseases | Parent structure for several non-steroidal anti-inflammatory drugs (NSAIDs) |
Chemical Structures:
N-Benzoylanthranilic Acid O // C - N - H / | | C6H5 (Benzoyl group) C6H4 / COOH NH2 (Anthranilic acid moiety)
C6H5 - N - C6H4 | COOH (Anthranilic acid moiety)
Comparative Analysis of N-Benzoylanthranilate Analog Potency: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the potency of various N-Benzoylanthranilate analogs. The information is compiled from recent studies and presented to facilitate the understanding of structure-activity relationships and to aid in the development of novel therapeutic agents.
This guide summarizes quantitative data on the biological activities of different this compound derivatives, details the experimental protocols used for their evaluation, and visualizes a typical workflow for assessing compound potency. The analogs discussed herein have shown potential in various therapeutic areas, including antiprotozoal, anticancer, and enzyme inhibition applications.
Potency of this compound Analogs: A Tabular Comparison
The following table summarizes the biological activity of a selection of this compound analogs and related compounds from various studies. This data highlights the impact of different substitutions on their potency against various biological targets.
| Compound ID | Target/Assay | Potency (IC50 / % Inhibition) | Reference |
| N-Benzoyl-2-hydroxybenzamides | |||
| 1d | L. donovani | Potent | [1] |
| 1g | L. donovani | Potent and selective | [1] |
| 1h | L. donovani | ~10-fold less potent than 1g | [1] |
| 1q | P. falciparum (K1 strain) | Potent and very selective | [1] |
| 1r | T. gondii | Superior activity | [1] |
| 1s | P. falciparum | Reasonable activity and selectivity | [1] |
| N-Acylanthranilic Acid Derivatives | |||
| 16f (TM5275) | Plasminogen Activator Inhibitor-1 (PAI-1) | Potent in vitro | [2] |
| Anthranilic Acid Sulfonamide Analogs | |||
| 5 (X = NO2) | MOLT-3 cells | Highest cytotoxicity | [3] |
| 5-8 | C. albicans | 25-50% inhibition at 4 µg/mL | [3][4] |
| 6 (X = OCH3) | Superoxide scavenging | 15.7% NBT inhibition at 300 µg/mL | [3][4] |
| 8 (X = Cl) | Superoxide scavenging | 6.1% NBT inhibition at 300 µg/mL | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the potency of this compound analogs.
Antiprotozoal Activity Assay (e.g., against P. falciparum, L. donovani)
This assay determines the efficacy of compounds against parasitic protozoa.
-
Parasite Culture: The parasites (P. falciparum K1 strain or L. donovani promastigotes) are cultured in appropriate media (e.g., RPMI-1640) supplemented with serum and antibiotics.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared.
-
Assay Procedure: Parasites are seeded in microtiter plates. The compound dilutions are added to the wells, and the plates are incubated under controlled conditions (e.g., 37°C, 5% CO2) for a specific period (e.g., 72 hours).
-
Quantification of Parasite Growth: Parasite viability is assessed using methods like the SYBR Green I-based fluorescence assay for malaria or by counting motile promastigotes for Leishmania.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of parasite growth inhibition against the compound concentration.
Cytotoxicity Assay (e.g., against MOLT-3 cells)
This assay evaluates the toxicity of the compounds against human cell lines.
-
Cell Culture: Human leukemia cells (MOLT-3) are maintained in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[3][4]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified duration (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Enzyme Inhibition Assay (e.g., Plasminogen Activator Inhibitor-1)
This assay measures the ability of compounds to inhibit the activity of a specific enzyme.
-
Assay Principle: The assay is based on the competition between the inhibitor and the substrate for the enzyme's active site.
-
Measurement: The rate of product formation is monitored spectrophotometrically by measuring the change in absorbance over time.
-
Data Analysis: The inhibitory activity is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[2]
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for screening and evaluating the potency of novel this compound analogs.
Caption: Workflow for the discovery and optimization of this compound analogs.
This guide provides a foundational understanding of the comparative potency of this compound analogs. The presented data and protocols can serve as a valuable resource for researchers aiming to design and develop more effective and selective therapeutic agents based on this chemical scaffold. Further in-depth studies are encouraged to explore the full therapeutic potential of these compounds.
References
- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. excli.de [excli.de]
N-Benzoylanthranilate and its Cross-Reactivity with Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Benzoylanthranilate and its derivatives are recognized for their inhibitory activity against a range of enzymes, with a notable specificity for aldo-keto reductase 1C3 (AKR1C3). This guide provides a comparative analysis of the cross-reactivity of this compound derivatives with other enzymes, supported by experimental data and detailed protocols.
Enzyme Inhibition Profile of this compound Derivatives
N-Benzoyl anthranilic acid derivatives have been identified as potent inhibitors of human aldo-keto reductases AKR1C1, AKR1C2, and particularly AKR1C3. These enzymes are involved in the metabolism of steroid hormones and prostaglandins, making them significant targets in drug development.[1] Furthermore, studies on structurally related anthranilate derivatives have demonstrated inhibitory effects on α-glucosidase and glycogen phosphorylase, enzymes crucial for carbohydrate metabolism.[2]
The following table summarizes the inhibitory activity (IC50 values) of various N-benzoyl anthranilic acid derivatives against the AKR1C enzyme family.
| Compound | Target Enzyme | IC50 (µM) |
| Derivative 10 | AKR1C1 | > 10 |
| AKR1C2 | > 10 | |
| AKR1C3 | 0.31 | |
| Derivative 13 | AKR1C1 | > 10 |
| AKR1C2 | > 10 | |
| AKR1C3 | 0.35 |
Data sourced from a study on N-benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3.[1]
Signaling Pathway Involvement of AKR1C3
AKR1C3 plays a crucial role in multiple signaling pathways, primarily in the metabolism of steroids and prostaglandins. Its activity influences the levels of active androgens and estrogens, and it is also involved in pathways related to cell proliferation and inflammation, such as the PI3K/Akt and MAPK signaling pathways.[3]
Caption: AKR1C3's role in steroid and prostaglandin metabolism and its inhibition.
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below to facilitate the replication and validation of cross-reactivity studies.
AKR1C3 Enzyme Inhibition Assay
This assay measures the inhibition of AKR1C3 by monitoring the oxidation of NADPH to NADP+ spectrophotometrically.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH
-
Substrate (e.g., 9,10-phenanthrenequinone)
-
This compound derivative (test compound)
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
In a 96-well plate, add the assay buffer, varying concentrations of the test compound, and the AKR1C3 enzyme.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding NADPH and the substrate to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to NADPH consumption.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
This colorimetric assay determines the inhibitory activity of a compound against α-glucosidase by measuring the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).[2][4]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound derivative (test compound)
-
Assay Buffer: 50 mM sodium phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Add the assay buffer, varying concentrations of the test compound, and the α-glucosidase solution to the wells of a 96-well plate.
-
Pre-incubate the mixture at 37°C for 15 minutes.[2]
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the plate at 37°C for 20 minutes.[4]
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the sample wells to the control wells.
-
IC50 values are determined from the dose-response curve.
Glycogen Phosphorylase Inhibition Assay
This assay measures the activity of glycogen phosphorylase by quantifying the release of inorganic phosphate from glucose-1-phosphate.[5]
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
Glucose-1-phosphate
-
Glycogen
-
This compound derivative (test compound)
-
Assay Buffer: 50 mM HEPES buffer (pH 7.2) containing 100 mM KCl and 2.5 mM MgCl2
-
BIOMOL® Green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
In a 96-well plate, incubate the GPa enzyme with varying concentrations of the test compound at 37°C for 15 minutes.[5]
-
Start the enzymatic reaction by adding a solution containing glucose-1-phosphate and glycogen.
-
Incubate the reaction mixture at 37°C for 30 minutes.[5]
-
Add the BIOMOL® Green reagent to stop the reaction and develop the color.
-
Measure the absorbance at 620 nm.
-
The percentage of inhibition is calculated based on the difference in absorbance between the control and the sample wells.
-
IC50 values are determined from the resulting dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing the cross-reactivity of an inhibitor like this compound.
Caption: Workflow for assessing enzyme cross-reactivity of this compound.
References
Comparative In Vivo Efficacy of N-Benzoylanthranilate Derivatives: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of N-Benzoylanthranilate derivatives and related anthranilic acid amides. The information is compiled from preclinical studies, offering insights into their potential as anti-inflammatory and anti-cancer agents.
This compound derivatives, a class of compounds structurally related to anthranilic acid, have garnered interest for their therapeutic potential. This guide summarizes key in vivo findings, presents comparative data in a structured format, and details the experimental protocols utilized in these studies.
Anti-Inflammatory Activity
Several studies have investigated the in vivo anti-inflammatory properties of N-substituted anthranilic acid derivatives in rodent models. The primary endpoint in many of these studies is the inhibition of paw edema induced by an inflammatory agent.
A study on newer N-substituted anthranilic acid derivatives identified two potent compounds, 7b and 6'b . In a carrageenan-induced paw edema model in rats, these compounds demonstrated significant inflammation inhibitory activity of 50.66% and 47.56%, respectively, at a dose of 50 mg/kg administered orally. This efficacy was comparable to the standard drug, phenylbutazone, which exhibited 45.52% inhibition at the same dose. Notably, compound 7b was also found to be less ulcerogenic than phenylbutazone.[1]
Another investigation into N-aryl anthranilic acid derivatives reported that compounds 3a and 3c showed significant anti-inflammatory effects in a carrageenan-induced rat paw edema model.[2] Furthermore, two novel anthranilic acid derivatives, JS-3 and JS-4 , were evaluated in a rat model of rheumatoid arthritis. Both compounds led to significant reductions in paw volume and thickness, as well as decreased levels of inflammatory markers such as rheumatoid factor, interleukins (IL-1β, IL-6), and prostaglandins (PGE2, PGI2, TXB2).[3]
Comparative Data: Anti-Inflammatory Efficacy
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Paw Edema | Comparator | Comparator % Inhibition | Reference |
| 7b | Rat | 50 mg/kg | Oral | 50.66% | Phenylbutazone | 45.52% | [1] |
| 6'b | Rat | 50 mg/kg | Oral | 47.56% | Phenylbutazone | 45.52% | [1] |
| 3a | Rat | Not specified | Not specified | Significant | Not specified | Not specified | [2] |
| 3c | Rat | Not specified | Not specified | Significant | Not specified | Not specified | [2] |
| JS-3 | Rat (Rheumatoid Arthritis) | Not specified | Not specified | Significant reduction in paw volume | Mefenamic Acid | Not specified | [3] |
| JS-4 | Rat (Rheumatoid Arthritis) | Not specified | Not specified | Significant reduction in paw volume | Mefenamic Acid | Not specified | [3] |
Anti-Cancer Efficacy
The potential of anthranilic acid amides as anti-cancer agents has been explored, particularly their role as angiogenesis inhibitors. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.
Two anthranilamide derivatives, compound 5 (2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide) and compound 7 (N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]benzamide), have been identified as potent inhibitors of vascular endothelial growth factor (VEGF) receptor kinases. In a VEGF-induced angiogenesis implant model in mice, both compounds demonstrated potent inhibition with an ED50 value of 7 mg/kg following once-daily oral administration. Furthermore, in a mouse orthotopic model of melanoma, both compounds effectively inhibited the growth of the primary tumor and the formation of spontaneous peripheral metastases.[4]
Another study focused on new potential anticancer agents based on the anthranilic acid scaffold. One promising compound, the pyridinyl ester 25 , exhibited potent in vitro antiproliferative activity. Subsequent in vivo testing in a hollow fiber assay and human tumor xenografts in mice revealed moderate inhibitory properties.[5]
Comparative Data: Anti-Cancer Efficacy
| Compound | Animal Model | Cancer Type | Dose | Route of Administration | Efficacy Metric | Result | Reference |
| Compound 5 | Mouse | Angiogenesis Implant | 7 mg/kg (ED50) | Oral | Inhibition of Angiogenesis | Potent | [4] |
| Compound 5 | Mouse | Melanoma (Orthotopic) | Not specified | Oral | Inhibition of Tumor Growth and Metastasis | Potent | [4] |
| Compound 7 | Mouse | Angiogenesis Implant | 7 mg/kg (ED50) | Oral | Inhibition of Angiogenesis | Potent | [4] |
| Compound 7 | Mouse | Melanoma (Orthotopic) | Not specified | Oral | Inhibition of Tumor Growth and Metastasis | Potent | [4] |
| Compound 25 | Mouse | Human Tumor Xenografts | Not specified | Not specified | Inhibition of Tumor Growth | Moderate | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited in vivo studies.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Steps:
-
Animal Selection and Acclimatization: Healthy adult rats of a specific strain (e.g., Wistar or Sprague-Dawley) are used. They are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Animals are randomly divided into several groups: a negative control group (vehicle), a positive control group (a known anti-inflammatory drug like phenylbutazone or indomethacin), and one or more test groups receiving different doses of the this compound derivative.
-
Drug Administration: The test compounds and standard drug are typically suspended in a vehicle (e.g., 0.5% sodium carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, a freshly prepared solution of carrageenan (typically 1% in saline) is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at specified time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group with respect to the control group.
VEGF-Induced Angiogenesis Implant Model in Mice
This model is used to evaluate the anti-angiogenic potential of test compounds.
Caption: Workflow for the VEGF-induced angiogenesis implant model.
Detailed Steps:
-
Chamber Preparation: Sterile, disc-shaped silicone chambers are prepared.
-
Matrigel Loading: The chambers are filled with Matrigel (a basement membrane extract) containing heparin and recombinant human VEGF.
-
Implantation: The filled chambers are surgically implanted subcutaneously on the dorsal side of mice.
-
Treatment: The mice are treated with the test compound or vehicle, typically via oral gavage, once daily for a specified duration (e.g., 7-14 days).
-
Chamber Excision and Analysis: At the end of the treatment period, the mice are euthanized, and the chambers are excised. The Matrigel plug is removed, and the extent of neovascularization is quantified by measuring the hemoglobin content or by immunohistochemical analysis of blood vessel density.
Human Tumor Xenograft Model in Mice
This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a drug's efficacy against human tumors grown in an animal host.
Caption: Workflow for the human tumor xenograft model.
Detailed Steps:
-
Cell Culture and Implantation: Human tumor cells (e.g., melanoma cells) are cultured in vitro and then injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Grouping: Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
Treatment: The test compound is administered to the treatment group according to a specific dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a set duration. The primary endpoint is typically tumor growth inhibition, calculated by comparing the mean tumor volume of the treated group to that of the control group.
Signaling Pathways
The therapeutic effects of this compound derivatives and related compounds are mediated through their interaction with specific signaling pathways.
VEGF Signaling Pathway in Angiogenesis
The anti-angiogenic effects of compounds 5 and 7 are attributed to their inhibition of VEGF receptor (VEGFR) tyrosine kinases.
Caption: Inhibition of the VEGF signaling pathway by this compound derivatives.
This pathway is initiated by the binding of VEGF to its receptor on endothelial cells. This binding triggers the dimerization and autophosphorylation of the receptor, activating downstream signaling cascades involving proteins like PLCγ, PI3K, and Ras. These pathways ultimately lead to the cellular responses required for angiogenesis, including proliferation, migration, and survival of endothelial cells. By inhibiting the VEGFR kinase, this compound derivatives block these downstream signals, thereby preventing the formation of new blood vessels.
This guide provides a snapshot of the current in vivo research on this compound derivatives. The presented data highlights their potential as promising therapeutic agents. Further preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles for various disease indications.
References
- 1. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anthranilic acid amides: a novel class of antiangiogenic VEGF receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzoylanthranilate and its Derivatives: A Comparative Analysis Against Ampicillin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential antimicrobial properties of N-Benzoylanthranilate derivatives against the well-established antibiotic, ampicillin. This analysis is based on available experimental data for related compounds and established knowledge of ampicillin.
Disclaimer: There is limited direct research on the antimicrobial properties of this compound. This guide will, therefore, utilize data from a closely related derivative, linalyl anthranilate , as a representative for the this compound class of compounds. This assumption allows for a comparative framework against the known drug, ampicillin.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for linalyl anthranilate and ampicillin against relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2] A lower MIC value indicates greater potency.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Linalyl Anthranilate (representative for this compound) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 105.62 (MIC90)[3] |
| Ampicillin | Staphylococcus aureus | 0.6 - 1[4] |
| Ampicillin | Escherichia coli | 4[4][5] |
Note: The MIC90 value for linalyl anthranilate represents the concentration required to inhibit the growth of 90% of the tested MRSA strains.[3]
Mechanism of Action
The antimicrobial mechanisms of this compound derivatives and ampicillin differ significantly, targeting distinct cellular processes.
This compound Derivative (Linalyl Anthranilate): The proposed mechanism of action for linalyl anthranilate involves the induction of oxidative stress and subsequent damage to the bacterial cell membrane.[6][7][8][9] This process is initiated by the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread cellular damage. The accumulation of ROS leads to lipid peroxidation, compromising the integrity of the cell membrane and causing leakage of intracellular components, ultimately resulting in cell death.[6][7][8][9]
Ampicillin: As a member of the β-lactam class of antibiotics, ampicillin's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[4][10][11][12] It specifically targets and irreversibly inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4][10][11] By disrupting cell wall formation, ampicillin renders the bacteria susceptible to osmotic lysis and cell death.[11][12][13]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the discussed mechanisms and a typical experimental workflow, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of Linalyl Anthranilate.
Caption: Mechanism of Ampicillin.
Caption: MIC Determination Workflow.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5][14]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound derivative)
-
Reference antibiotic (e.g., Ampicillin)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Dissolve the test compound and reference antibiotic in a suitable solvent (e.g., DMSO, water) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solutions in CAMHB to achieve a starting concentration for serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Broth Microdilution Assay:
-
In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agents in CAMHB. The typical volume per well is 100 µL.
-
The concentration range should be appropriate to determine the MIC of the specific compound and bacterium.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2 °C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Optionally, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to quantify bacterial growth. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the growth control.
-
References
- 1. Anthranilate Acts as a Signal to Modulate Biofilm Formation, Virulence, and Antibiotic Tolerance of Pseudomonas aeruginosa and Surrounding Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Antimicrobial activity and mode of action of terpene linalyl anthranilate against carbapenemase-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Ampicillin - Wikipedia [en.wikipedia.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
- 13. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Bioactivity Analysis of N-Benzoylanthranilate Derivatives
In the landscape of drug discovery and development, the exploration of novel bioactive compounds is paramount. N-Benzoylanthranilates, a class of compounds derived from anthranilic acid, have garnered attention for their potential therapeutic applications. This guide provides a comparative analysis of the bioactivity of N-Benzoylanthranilate derivatives, with a focus on their antifungal and cytotoxic properties, supported by experimental data and detailed methodologies to aid researchers in the field.
Bioactivity Data Comparison
The bioactivity of this compound derivatives, specifically 4-substituted benzenesulfonamides of anthranilic acid, has been evaluated to determine their potential as therapeutic agents. The following table summarizes the cytotoxic and antifungal activities of these compounds.
| Compound ID | Substituent (X) at C-4' | Cytotoxicity (IC50 in µg/mL) vs. MOLT-3 cells[1] | Antifungal Activity (% inhibition) vs. C. albicans at 4 µg/mL[1] |
| 5 | NO₂ | 15.71 | 25-50% |
| 6 | OCH₃ | Inactive | 25-50% |
| 7 | CH₃ | 32.88 | 25-50% |
| 8 | Cl | 33.96 | 25-50% |
| Etoposide | - | Active (Reference Drug) | Not Applicable |
| Doxorubicin | - | Active (Reference Drug) | Not Applicable |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5][6]
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][4] The amount of formazan produced is directly proportional to the number of living cells.[3]
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MOLT-3) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a further 72 hours.[6]
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well, followed by incubation for 1.5 to 4 hours at 37°C.[5][6]
-
Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[5][6]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[5][6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antifungal Susceptibility Testing (Agar Dilution Method)
The antifungal activity of the compounds was evaluated against Candida albicans using the agar dilution method.[1]
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by incorporating the agent into an agar medium and observing the growth of the microorganism on the surface.
Protocol:
-
Compound Preparation: The test compounds are dissolved in a suitable solvent and serially diluted to obtain a range of concentrations.
-
Agar Plate Preparation: The different concentrations of the compounds are incorporated into a molten agar medium (e.g., Sabouraud Dextrose Agar) and poured into Petri dishes.
-
Inoculation: The fungal strain, Candida albicans, is cultured in a suitable broth, and the inoculum is standardized. The surface of the agar plates is then inoculated with the fungal suspension.
-
Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[7]
-
Result Interpretation: The plates are examined for fungal growth. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus. In the cited study, the percentage of growth inhibition at a specific concentration (4 µg/mL) was reported.[1]
Visualizing Experimental Workflow
To better understand the logical flow of the experimental procedures, the following diagrams were created using the DOT language.
References
- 1. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. clyte.tech [clyte.tech]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzoylanthranilates and Derivatives: A Comparative Guide to their Biological Effects as AKR1C3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
While peer-reviewed studies on the specific biological effects of N-Benzoylanthranilate are limited, a significant body of research exists for its close chemical relatives, N-benzoyl anthranilic acid derivatives. This guide provides a comparative analysis of these derivatives, focusing on their potent and selective inhibition of aldo-keto reductase 1C3 (AKR1C3), a key enzyme implicated in the progression of various cancers. This document summarizes quantitative data, details experimental protocols for assessing AKR1C3 inhibition, and visualizes the associated signaling pathways.
Comparison of N-Benzoyl Anthranilic Acid Derivatives as AKR1C3 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of N-benzoyl anthranilic acid derivatives against four isoforms of the aldo-keto reductase family (AKR1C1, AKR1C2, AKR1C3, and AKR1C4). The data highlights compounds with high potency and selectivity for AKR1C3.
| Compound ID | Modifications | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | AKR1C4 IC50 (µM) | Selectivity for AKR1C3 vs AKR1C1 | Selectivity for AKR1C3 vs AKR1C2 | Selectivity for AKR1C3 vs AKR1C4 |
| 9 | R¹=H, R²=H, R³=H, R⁴=OH | >100 | >100 | 2.2 ± 0.2 | >100 | >45 | >45 | >45 |
| 10 | R¹=H, R²=Cl, R³=H, R⁴=OH | >100 | 63 ± 4 | 0.31 ± 0.03 | 30 ± 2 | >322 | 203 | 97 |
| 11 | R¹=H, R²=H, R³=Cl, R⁴=OH | >100 | >100 | 5.2 ± 0.5 | >100 | >19 | >19 | >19 |
| 12 | R¹=Cl, R²=H, R³=H, R⁴=OH | >100 | >100 | 1.8 ± 0.1 | >100 | >55 | >55 | >55 |
| 13 | R¹=H, R²=CF₃, R³=H, R⁴=OH | >100 | 63 ± 5 | 0.35 ± 0.04 | 30 ± 3 | >285 | 180 | 86 |
Experimental Protocols
The inhibitory activity of the N-benzoyl anthranilic acid derivatives was determined using an in vitro enzyme inhibition assay.
AKR1C3 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human AKR1C isoforms.
Principle: The enzymatic activity of recombinant human AKR1C3 is measured by monitoring the oxidation of the cofactor NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm. The rate of this reaction is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of NADPH oxidation.
Materials:
-
Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes
-
Substrate: S-tetralol
-
Cofactor: NADP⁺
-
Test compounds dissolved in DMSO
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of S-tetralol and NADP⁺ in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
100 mM potassium phosphate buffer (pH 7.0)
-
Test compound at various concentrations (final DMSO concentration of 5%)
-
Recombinant AKR1C enzyme (111 nM for AKR1C1, 86 nM for AKR1C2, 95 nM for AKR1C3, and 184 nM for AKR1C4).
-
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate S-tetralol and cofactor NADP⁺ to each well. The final concentrations of S-tetralol were 8 µM for AKR1C1, 22.5 µM for AKR1C2, 165 µM for AKR1C3, and 25 µM for AKR1C4 (equal to their respective Km values). The final concentration of NADP⁺ was 200 µM.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity from the progress curves.
-
The percentage of inhibition is calculated relative to a vehicle control (DMSO without inhibitor).
-
IC50 values are determined by fitting the inhibition data to a dose-response curve using appropriate software (e.g., Grafit 5.0).[1]
-
Signaling Pathways and Mechanism of Action
N-benzoyl anthranilic acid derivatives exert their biological effects by inhibiting AKR1C3. This enzyme is known to be involved in critical signaling pathways that regulate cell proliferation, survival, and therapy resistance in cancer. The primary pathways affected by AKR1C3 activity are the MAPK/ERK and PI3K/AKT pathways.[2][3] By inhibiting AKR1C3, these compounds can disrupt these pathways, leading to anti-cancer effects.
Experimental Workflow for AKR1C3 Inhibition Assay
References
Safety Operating Guide
Proper Disposal of N-Benzoylanthranilate: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of N-Benzoylanthranilate, catering to researchers, scientists, and drug development professionals. The following procedures are based on available safety data for this compound and structurally related compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for definitive guidance.
Immediate Safety Considerations
This compound is classified with several hazards that necessitate careful handling to ensure personnel safety and environmental protection.
Primary Hazards:
-
Harmful if swallowed: May cause adverse health effects upon ingestion.[1][2][3][4]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Skin and Eye Irritation: Can cause skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[2][3][4]
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or protective suit
-
A respirator if ventilation is inadequate or if dust is generated
Quantitative Hazard Data
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, chronic hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid unintended reactions.
2. Spill and Leak Management:
- In case of a spill, immediately evacuate the area.
- Ensure adequate ventilation.
- Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5]
- Carefully collect the absorbed material into a suitable, closed container for disposal.[5]
- Clean the spill area thoroughly with soap and water.
- Do not let the product enter drains.[3][6]
3. Packaging for Disposal:
- Ensure the waste container is securely sealed to prevent leaks or spills.
- Properly label the container with the chemical name ("this compound Waste") and all relevant hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
4. Final Disposal:
- Dispose of the contents and container at an approved waste disposal plant.[3][4]
- It is recommended to use a licensed hazardous-waste disposal contractor for final disposal.[5]
- Contact your institution's Environmental Health and Safety (EHS) department for guidance on local, state, and federal regulations.[7]
- Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C14H10NO3- | CID 5091716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling N-Benzoylanthranilate
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling N-Benzoylanthranilate. The following procedures are based on available safety data for the compound and related chemical structures.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 579-93-1[1]
-
Molecular Formula: C₁₄H₁₀NO₃⁻[1]
-
Molecular Weight: 240.23 g/mol [1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and may cause allergic skin reactions.[2] It is crucial to use appropriate personal protective equipment to minimize exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation and allergic reactions.[2] |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Prevents respiratory irritation.[2] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to standardized laboratory procedures is paramount when working with this compound to ensure personnel safety and experimental integrity.
Standard Operating Procedure for Handling this compound
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified in the table above.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the creation of dust or aerosols.
-
Keep containers tightly closed when not in use.
-
-
Spill Cleanup:
-
In case of a spill, evacuate non-essential personnel from the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[3][4]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[5][6]
-
Clean the spill area with soap and water.[5]
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin with soap and plenty of water.[2] If skin irritation or a rash occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. The container must be clearly labeled with the chemical name and associated hazards. Do not mix with other waste streams unless compatibility is confirmed.[7] |
| Contaminated Labware (e.g., gloves, wipes) | Place in a sealed, labeled container for hazardous waste disposal. |
| Empty Containers | Handle uncleaned containers as you would the product itself. Follow institutional guidelines for the disposal of empty chemical containers. |
Visual Workflow for Safe Handling of this compound
The following diagram outlines the key decision points and procedural flow for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C14H10NO3- | CID 5091716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. ehs.gatech.edu [ehs.gatech.edu]
- 5. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. walchem.com [walchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
